molecular formula C8H14O B141416 7-Octyn-1-ol CAS No. 871-91-0

7-Octyn-1-ol

Número de catálogo: B141416
Número CAS: 871-91-0
Peso molecular: 126.20 g/mol
Clave InChI: ATCNYMVVGBLQMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Octyn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

oct-7-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCNYMVVGBLQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061234
Record name 7-Octyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871-91-0
Record name 7-Octyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Octyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octyn-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Octyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Octyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Octyn-1-ol (CAS 871-91-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octyn-1-ol, with the CAS number 871-91-0, is a bifunctional linear-chain alcohol featuring a terminal alkyne group. This unique structure makes it a valuable building block in organic synthesis, particularly in the realm of bioconjugation and materials science. Its terminal alkyne is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient and specific covalent linking of molecules. The terminal hydroxyl group offers a secondary site for further functionalization. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, and applications, with a focus on its utility for researchers in drug development and chemical biology.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 871-91-0[2][3]
Molecular Formula C₈H₁₄O[2][3]
Molecular Weight 126.20 g/mol [2]
IUPAC Name oct-7-yn-1-ol[2]
Synonyms 7-Octynol, Oct-7-yn-1-ol, 8-Hydroxy-1-octyne[1][2]
Appearance Colorless to light yellow, clear liquid[1]
Density 0.889 g/cm³[4]
Boiling Point 191.5 °C at 760 mmHg; 110-112 °C at 15 mmHg; 70 °C at 0.5 mmHg[1]
Melting Point -39 °C (estimate)[1][5][6]
Flash Point 116 °C[5][6]
Refractive Index 1.454 - 1.455[3][6]
Solubility Insoluble in water; Soluble in organic solvents like Chloroform and Methanol (B129727).[5]
Purity >98.0% (GC)

Synthesis and Experimental Protocols

This compound can be synthesized from internal alkynes through an "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal alkyne.

Experimental Protocol: Synthesis from 2-Octyn-1-ol (B148842)

This protocol describes the isomerization of 2-octyn-1-ol to this compound. A similar procedure can be adapted from other internal octyn-1-ol isomers.[1]

Materials:

  • 2-octyn-1-ol

  • Sodium hydride (NaH), 50 wt% in mineral oil

  • 1,3-Propanediamine

  • Hexane (B92381) (dry)

  • Methanol

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of 1,3-propanediamine (51.5 mmol) in dry hexane is carefully treated with sodium hydride (41.2 mmol) at 60 °C for 10 minutes to form the sodium salt of the diamine.

  • The reaction mixture is cooled to 0 °C.

  • A solution of 2-octyn-1-ol (7.92 mmol) is added to the mixture.

  • The reaction is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is carefully quenched by the sequential addition of methanol and then water.

  • The mixture is extracted with chloroform.

  • The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure (in vacuo).

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

G reagents NaH, 1,3-Propanediamine Hexane, 60°C -> 0°C reaction Isomerization Reaction (Alkyne Zipper) 3 hours @ RT reagents->reaction start 2-Octyn-1-ol (Internal Alkyne) start->reagents quench Quench (Methanol, Water) reaction->quench extraction Liquid-Liquid Extraction (Chloroform) quench->extraction drying Drying & Evaporation (Na2SO4, in vacuo) extraction->drying purification Column Chromatography (Silica Gel) drying->purification product This compound (Terminal Alkyne) purification->product

Caption: Workflow for the synthesis of this compound.

Applications and Reaction Mechanisms

The utility of this compound stems from its two reactive functional groups: the terminal alkyne and the primary alcohol.

Click Chemistry and Bioconjugation

This compound is a key reagent in click chemistry.[7] Its terminal alkyne group undergoes a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules.[7] This reaction forms a stable triazole linkage, which is widely used to conjugate molecules in biological systems (bioorthogonal chemistry), attach molecules to surfaces, or synthesize complex polymers and PROTACs.[7][8] The hydroxyl group can be used to link the alkyne to a molecule of interest before the click reaction or be modified post-conjugation.

G cluster_reactants Reactants cluster_product Product octynol This compound (Alkyne) catalyst Cu(I) Catalyst octynol->catalyst azide R-N3 (Azide) azide->catalyst product 1,4-Disubstituted Triazole catalyst->product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Precursor to 7-Octynoic Acid

The primary alcohol of this compound can be oxidized to a carboxylic acid to form 7-octynoic acid.[1][7] This transformation is typically achieved using strong oxidizing agents like Jones reagent (chromium trioxide in sulfuric acid). 7-octynoic acid is another useful bifunctional molecule, retaining the reactive alkyne group for subsequent click chemistry reactions while providing a carboxylic acid handle for amide bond formation or other derivatizations.

Pheromone Synthesis

This compound is used as a starting material in the multi-step synthesis of the sex pheromone of the citrus leafminer (Phyllocnistis citrella), an agricultural pest.[3] This application highlights its utility in the stereocontrolled synthesis of complex natural products.

Biological Activity

While this compound is primarily used as a synthetic building block, some sources note that it has been shown to have neurotrophic effects.[4] However, detailed studies on its specific biological signaling pathways or mechanisms of action are not extensively documented in the available literature. Its primary role in drug development is as a linker or component of more complex, biologically active molecules rather than as a therapeutic agent itself.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[2][3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.[5]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash skin thoroughly after handling.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a cool, dark place, sealed in a dry environment, preferably under an inert gas like nitrogen.[4] It may be air-sensitive.

References

Spectroscopic Profile of 7-Octyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the bifunctional molecule 7-Octyn-1-ol, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₄O, with a molecular weight of 126.20 g/mol . The following tables summarize the key spectral data obtained from standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.64t6.62H-1
2.18td7.0, 2.72H-6
1.94t2.71H-8
1.57p6.82H-2
1.52p7.22H-5
1.39p3.42H-3
1.39p3.42H-4

¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon Atom
84.5C-7
68.1C-8
62.9C-1
32.6C-2
28.6C-5
28.3C-4
25.4C-3
18.3C-6
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3332Strong, SharpO-H Stretch (Alcohol)
3295Strong, Sharp≡C-H Stretch (Alkyne)
2936StrongC-H Stretch (sp³)
2860MediumC-H Stretch (sp³)
2118WeakC≡C Stretch (Alkyne)
1463MediumC-H Bend (CH₂)
1058StrongC-O Stretch (Primary Alcohol)
631Strong, Broad≡C-H Bend (Alkyne)
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
1265[M]⁺ (Molecular Ion)
10815[M-H₂O]⁺
9530[C₇H₁₁]⁺
81100[C₆H₉]⁺ (Base Peak)
6785[C₅H₇]⁺
5570[C₄H₇]⁺
4190[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 5-10 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were acquired on a JEOL ECA-500 spectrometer. For ¹H NMR, the spectrum was recorded with a pulse angle of 45°, a spectral width of 8000 Hz, and a relaxation delay of 5 seconds. For ¹³C NMR, a proton-decoupled spectrum was obtained with a pulse angle of 30°, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds. The data was processed using Fourier transformation, and the chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a JASCO FT/IR-4100 spectrometer. A thin film of the neat liquid sample of this compound was prepared by placing a drop of the compound between two potassium bromide (KBr) plates. The sample was then placed in the spectrometer's sample holder. The spectrum was recorded in the transmission mode over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and was automatically subtracted from the sample spectrum to minimize interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a JEOL JMS-T100GCV instrument using electron ionization (EI). A dilute solution of this compound in dichloromethane (B109758) was injected into the gas chromatograph (GC) equipped with a capillary column. The GC was operated with an appropriate temperature program to ensure the separation and elution of the compound. The eluted compound was then introduced into the ion source of the mass spectrometer, which was maintained at 200°C. The sample was ionized with a 70 eV electron beam. The resulting fragments were separated by a time-of-flight (TOF) mass analyzer, and the mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 20-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound (Neat Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

A Technical Guide to the Solubility of 7-Octyn-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Octyn-1-ol, a valuable bifunctional molecule featuring both a terminal alkyne and a primary alcohol. Understanding its solubility is critical for its application in organic synthesis, materials science, and as a precursor in drug development. This document outlines its expected solubility in various organic solvents, provides specific quantitative data where available, and details a robust experimental protocol for precise solubility determination.

Core Concepts in the Solubility of this compound

The solubility of this compound is governed by its molecular structure, which contains both a polar and a nonpolar region. The principle of "like dissolves like" is paramount in predicting its behavior.

  • Polar Hydroxyl Group (-OH): The primary alcohol functional group is polar and capable of forming hydrogen bonds. This moiety enhances solubility in polar solvents such as alcohols and acetone.

  • Nonpolar Octyne Chain: The eight-carbon chain, including the terminal alkyne, is nonpolar (lipophilic). This substantial hydrocarbon portion dictates its solubility in nonpolar organic solvents like toluene (B28343) and hexane.[1][2]

As a result, this compound is expected to be a versatile solute, demonstrating miscibility with a wide range of organic solvents. Its long carbon chain, however, renders it poorly soluble in water.[1][2]

Quantitative Solubility Data

A known data point indicates that this compound is soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at a concentration of ≥ 2.5 mg/mL (19.81 mM) .[3] It is also soluble at the same concentration in a mixture of 10% DMSO and 90% corn oil.[3]

For common pure organic solvents, the expected solubility based on chemical principles is summarized in the table below.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolHigh / MiscibleThe hydroxyl group of this compound can hydrogen bond with the solvent, and the hydrocarbon chain is compatible with the alkyl part of these short-chain alcohols.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateHigh / MiscibleThe polarity of these solvents can interact with the hydroxyl group, while the organic nature of the solvents readily solvates the C8 hydrocarbon chain.
Nonpolar Hexane, Toluene, Diethyl EtherHigh / MiscibleThe dominant nonpolar C8 chain of this compound has strong van der Waals interactions with these nonpolar solvents, leading to high solubility.[1]
Chlorinated Dichloromethane, ChloroformHigh / MiscibleThese solvents are effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a well-established and reliable "gold standard" protocol. The following is a detailed methodology for determining the solubility of this compound in an organic solvent.

Objective

To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials
  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the chosen organic solvent. An "excess" ensures that undissolved solute remains, confirming saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess this compound phase-separate or settle.

    • Carefully draw a sample from the supernatant (the clear, upper liquid phase) using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the solution into a clean, tared vial. This step is crucial to remove any undissolved micro-droplets.

  • Gravimetric Analysis (for high solubility):

    • Weigh the filtered solution to determine its mass.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the this compound residue is achieved.

    • Calculate the solubility in g/100g of solvent.

  • Chromatographic Analysis (for all solubility ranges):

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using GC-FID or HPLC to generate a calibration curve (peak area vs. concentration).

    • Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the solvent.

    • Inject the diluted sample into the chromatograph and record the peak area corresponding to this compound.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in mg/mL, mol/L, or other appropriate units.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative determination of solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_analysis Analysis Sub-process prep 1. Preparation Add excess this compound to solvent in sealed vials. equilibrate 2. Equilibration Agitate at constant temperature (e.g., 24-48h). prep->equilibrate settle 3. Settling Allow phases to separate (≥2h). equilibrate->settle sample 4. Sampling & Filtration Draw supernatant and filter through 0.22 µm syringe filter. settle->sample analysis 5. Analysis Quantify concentration of the saturated solution. sample->analysis hplc_gc Analyze standards and sample by HPLC or GC. analysis->hplc_gc Inject calibration Prepare calibration standards. calibration->hplc_gc Inject calculate 6. Calculation Determine solubility from calibration curve. hplc_gc->calculate report 7. Report Result (e.g., mg/mL at 25°C) calculate->report

Caption: Workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Safe Handling of 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-Octyn-1-ol (CAS No. 871-91-0), a terminal alkynyl alcohol utilized in various synthetic applications, including as a precursor for pharmaceutical intermediates and in click chemistry.[1][2][3] Adherence to the following precautions is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties and potential for harm if ingested.[4]

GHS Classification Summary [4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 191.5°C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
Flash Point 116.3 ± 14.9 °C[3]
Solubility Soluble in alcohol.[3] Insoluble in water.
Refractive Index 1.455[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure appropriate PPE is selected.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Not typically required when handled in a well-ventilated area or a chemical fume hood. If vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Engineering Controls
  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood for all procedures that may generate aerosols or vapors.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[6]

  • Terminal alkynes, like this compound, can form explosive metal acetylides with certain heavy metals such as silver, copper(I), and mercury. Avoid contact with these metals and their salts.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • For long-term storage, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C for one month, -80°C for six months) to prevent degradation.[1][7]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[9]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

The following are general experimental protocols for handling terminal alkynes like this compound. Specific experimental conditions should be optimized for each reaction.

General Protocol for a Small-Scale Reaction
  • Preparation:

    • Ensure the reaction is performed in a clean, dry, and inert atmosphere (e.g., under nitrogen or argon).

    • All glassware should be oven-dried and cooled under an inert atmosphere.

  • Reagent Addition:

    • Add the solvent to the reaction flask via a syringe or cannula.

    • Add this compound to the reaction flask via a syringe.

    • Add other reagents to the reaction flask in the appropriate order.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Workup:

    • Once the reaction is complete, quench the reaction mixture appropriately.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow A Receipt and Inspection B Secure Storage (Cool, Dry, Ventilated, Inert Atmosphere) A->B Store Appropriately C Risk Assessment and PPE Selection B->C Before Use D Experiment Preparation (Inert Atmosphere, Dry Glassware) C->D Proceed with Caution E Handling in Fume Hood D->E Execute Experiment F Reaction Monitoring E->F H Waste Collection (Segregated, Labeled Containers) E->H Collect Waste G Workup and Purification F->G G->H Collect Waste I Decontamination of Glassware and Work Area G->I After Experiment J Proper Waste Disposal H->J Follow Regulations I->B Store Unused Reagent

Caption: Workflow for the safe handling of this compound.

References

The Versatility of Terminal Alkynes: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Terminal alkynes, hydrocarbons possessing a carbon-carbon triple bond at the terminus of a carbon chain, have emerged as a cornerstone of modern chemical synthesis and biological investigation. Their unique reactivity, particularly in the realm of "click chemistry," has propelled them to the forefront of diverse scientific disciplines. This technical guide provides an in-depth exploration of the core research applications of terminal alkynes, with a focus on their utility for researchers, scientists, and drug development professionals. We will delve into their pivotal role in bioconjugation, drug discovery, materials science, and as versatile synthetic intermediates. This document offers detailed experimental protocols for key reactions, presents quantitative data in structured tables for comparative analysis, and utilizes graphical visualizations to elucidate complex pathways and workflows.

Introduction: The Resurgence of the Alkyne

The terminal alkyne functional group, once considered a niche entity in organic synthesis, has undergone a remarkable renaissance. This resurgence is largely attributable to the advent of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under benign conditions.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[2][3] This reaction's robustness and bioorthogonality have made terminal alkynes indispensable tools for covalently linking molecules in complex biological systems.[2]

Beyond CuAAC, terminal alkynes participate in a host of other vital transformations, including the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC) and the palladium-catalyzed Sonogashira cross-coupling reaction.[1][4] These reactions have unlocked new avenues for drug development, allowing for the rapid assembly of molecular libraries and the synthesis of complex natural products.[5][6] In materials science, terminal alkynes serve as versatile handles for polymer functionalization, enabling the creation of novel materials with tailored properties.[7][8] Furthermore, their utility as probes for bioimaging and metabolic labeling has provided unprecedented insights into cellular processes.[9][10] This guide will provide a comprehensive overview of these applications, supported by practical experimental details and comparative data.

Core Applications and Methodologies

Click Chemistry: The Power of Triazole Formation

The formation of a stable triazole ring via the reaction of a terminal alkyne and an azide is the hallmark of click chemistry. This linkage is not only robust but also mimics the geometry of a peptide bond, making it particularly valuable in biological applications.[2]

The CuAAC reaction is the most prominent click reaction, prized for its high efficiency and broad applicability.[2][11] It proceeds under mild, often aqueous conditions, and tolerates a wide array of functional groups.[12] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[12][13]

Experimental Protocol: General Solution-Phase CuAAC

This protocol is a general guideline for the CuAAC reaction between a terminal alkyne and an azide in solution.

  • Materials:

    • Azide-functionalized molecule (1.0 equivalent)

    • Terminal alkyne-functionalized molecule (1.0-1.2 equivalents)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

    • Sodium Ascorbate (0.2 equivalents)

    • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

  • Procedure:

    • Dissolve the azide and alkyne components in the chosen solvent in a reaction vessel.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄ solution to initiate the reaction.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours.[12]

    • Upon completion, the product can be isolated using standard purification techniques like column chromatography.

Quantitative Data for CuAAC Reactions

Catalyst SystemLigandSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄/Sodium AscorbateNonet-BuOH/H₂ORoom Temp1-12>90[12]
CuINoneEthanol/WaterRoom Temp-Excellent[14]
CuSO₄/Sodium AscorbateTHPTAWaterRoom Temp0.5-1High[2]
CuSO₄/Sodium AscorbateTBTAVariousRoom Temp-High[2]

Diagram: Catalytic Cycle of CuAAC

CuAAC_Cycle cluster_reduction Reduction cluster_cycloaddition Cycloaddition CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide [Cu]-C≡C-R1 CuI->Cu_Acetylide Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Triazole_Product Triazole Product Azide->Triazole_Product Cu_Acetylide->Triazole_Product Triazole_Product->CuI Regeneration SPAAC_Concept StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) TransitionState Strained Transition State StrainedAlkyne->TransitionState High Ring Strain Azide Azide (R-N3) Azide->TransitionState Triazole Triazole Product TransitionState->Triazole Relief of Strain Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)(L2)-X Pd0->PdII_halide Oxidative Addition PdII_alkyne R-Pd(II)(L2)-C≡CR' PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product ArylHalide R-X ArylHalide->PdII_halide CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Cu_acetylide->PdII_halide TerminalAlkyne H-C≡CR' TerminalAlkyne->Cu_acetylide Base Base Base->Cu_acetylide Bioconjugation_Workflow Biomolecule Biomolecule of Interest (e.g., Protein, DNA) Modification Introduce Terminal Alkyne (or Azide) Biomolecule->Modification ClickReaction Click Reaction (CuAAC or SPAAC) Modification->ClickReaction Probe Azide (or Alkyne) -Functionalized Probe (e.g., Fluorophore, Biotin) Probe->ClickReaction LabeledBiomolecule Labeled Biomolecule ClickReaction->LabeledBiomolecule Analysis Downstream Analysis (e.g., Imaging, Pulldown) LabeledBiomolecule->Analysis PI3K_AKT_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Signaling (Cell Growth, Proliferation) AKT->Downstream Inhibitor Terminal Alkyne -Containing Inhibitor Inhibitor->PI3K Inhibition

References

Navigating Deuterium Labeling: A Technical Guide to 7-Octyn-1-ol as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of deuterium (B1214612) into molecular scaffolds has emerged as a powerful tool to enhance pharmacokinetic profiles and metabolic stability. This technical guide explores the potential of 7-octyn-1-ol as a versatile and readily accessible precursor for the synthesis of selectively deuterated compounds. While direct literature on the deuteration of this compound is emerging, this document outlines robust and well-established methodologies for the deuteration of its constituent functional groups: the terminal alkyne and the primary alcohol. By leveraging these proven strategies, researchers can unlock the potential of this bifunctional molecule to create a diverse array of deuterated building blocks for novel therapeutic agents.

Executive Summary

This guide provides a comprehensive overview of proposed methodologies for the selective deuteration of this compound. It is designed to be a practical resource for researchers, offering detailed experimental protocols and expected quantitative outcomes based on established literature for analogous aliphatic compounds. The strategic advantage of this compound lies in its two distinct functional groups, which can be selectively deuterated to introduce isotopic labels at different positions within the molecule. This allows for fine-tuning of metabolic pathways and the exploration of kinetic isotope effects in drug candidates.

Data Presentation: Quantitative Overview of Deuteration Strategies

The following tables summarize expected yields and deuterium incorporation levels for the proposed deuteration methods applicable to this compound. These values are derived from published data for structurally similar aliphatic alkynes and primary alcohols and serve as a benchmark for experimental planning.

Table 1: Deuteration of the Terminal Alkyne in this compound

MethodReagents and ConditionsExpected Yield (%)Expected Deuterium Incorporation (%)Notes
Base-Catalyzed H/D ExchangeK₂CO₃, D₂O, Acetonitrile (B52724), Room Temperature, 24h>95>98A mild and cost-effective method.
Base-Catalyzed H/D ExchangeKOH (catalytic), DMSO-d₆, Room Temperature, 1hQuantitative>99Rapid and highly efficient.
Copper(I)-Catalyzed DeuterationCuI (5 mol%), D₂O, THF, Room Temperature, 12h85-95>98Tolerant of various functional groups.

Table 2: α-Deuteration of the Primary Alcohol in this compound

MethodCatalyst (mol%) and ConditionsExpected Yield (%)Expected Deuterium Incorporation (at α-position) (%)Notes
Iridium-Catalyzed H/D Exchange[Ir(cod)Cl]₂ (2.5 mol%), PPh₃ (10 mol%), K₂CO₃, D₂O, 100°C, 24h80-90>95Highly selective for the α-position.
Ruthenium-Catalyzed H/D ExchangeRu-MACHO-BH (1 mol%), KOtBu (10 mol%), D₂O, Toluene, 80°C, 12h90-98>97Efficient under relatively mild conditions.

Experimental Protocols: Detailed Methodologies

The following protocols are proposed for the selective deuteration of this compound. Researchers should adapt these procedures based on their specific experimental setup and safety protocols.

Protocol 1: Base-Catalyzed Deuteration of the Terminal Alkyne

Objective: To selectively replace the acetylenic proton of this compound with a deuterium atom.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Acetonitrile, anhydrous

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the substrate.

  • Add anhydrous potassium carbonate (1.5 eq).

  • To the stirred suspension, add deuterium oxide (10 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Upon completion (monitored by ¹H NMR or GC-MS), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deuterated product.

Protocol 2: Iridium-Catalyzed α-Deuteration of the Primary Alcohol

Objective: To selectively replace the two protons at the α-position to the hydroxyl group of this compound with deuterium atoms.

Materials:

  • This compound

  • [Ir(cod)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for air-sensitive reactions

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add [Ir(cod)Cl]₂ (0.025 eq), triphenylphosphine (0.10 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous toluene, followed by this compound (1.0 eq).

  • Add deuterium oxide (20 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 24 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-deuterated this compound.

Mandatory Visualizations: Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed synthetic strategies for producing deuterated this compound derivatives.

G cluster_alkyne Deuteration of Terminal Alkyne cluster_alcohol α-Deuteration of Primary Alcohol start_alkyne This compound reagents_alkyne Base (e.g., K₂CO₃) D₂O start_alkyne->reagents_alkyne product_alkyne [8-²H]-7-Octyn-1-ol reagents_alkyne->product_alkyne H/D Exchange start_alcohol This compound catalyst_alcohol Iridium or Ruthenium Catalyst D₂O start_alcohol->catalyst_alcohol product_alcohol [1,1-²H₂]-7-Octyn-1-ol catalyst_alcohol->product_alcohol Catalytic H/D Exchange

Caption: Proposed synthetic pathways for selective deuteration of this compound.

G cluster_workflow General Experimental Workflow for Deuteration start Start: This compound reaction Reaction: - Add Reagents/Catalyst - Add D₂O - Stir at specified temp/time start->reaction workup Aqueous Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Drying - Concentration - Column Chromatography (if needed) workup->purification analysis Analysis: - ¹H NMR - Mass Spectrometry - Determine Yield and %D purification->analysis product Final Product: Deuterated this compound analysis->product

Caption: A generalized experimental workflow for the synthesis and analysis of deuterated this compound.

G cluster_logic Logical Relationship of Deuteration Strategies start This compound alkyne_deuteration Terminal Alkyne Deuteration start->alkyne_deuteration Base-catalyzed or Cu(I)-catalyzed alcohol_deuteration Primary Alcohol α-Deuteration start->alcohol_deuteration Ir- or Ru-catalyzed d1_product [8-²H]-7-Octyn-1-ol alkyne_deuteration->d1_product d3_product [1,1,8-²H₃]-7-Octyn-1-ol alkyne_deuteration->d3_product d2_product [1,1-²H₂]-7-Octyn-1-ol alcohol_deuteration->d2_product alcohol_deuteration->d3_product d1_product->alcohol_deuteration Sequential Reaction d2_product->alkyne_deuteration Sequential Reaction

Caption: Logical pathways to mono- and multi-deuterated this compound derivatives.

Preliminary Studies on the Neurotrophic Effects of 7-Octyn-1-ol: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible, in-depth preliminary studies detailing the specific neurotrophic effects of 7-Octyn-1-ol are not available. While some chemical suppliers note that it has been shown to have neurotrophic effects, the primary research data substantiating these claims is not readily found in scientific literature. This document, therefore, presents a hypothetical framework for a technical whitepaper, outlining the essential studies required to characterize the neurotrophic potential of this compound. It is intended to serve as a guide for researchers, scientists, and drug development professionals interested in investigating this compound.

Introduction

This compound is a terminal alkyne-containing fatty alcohol. Its structural features present possibilities for various chemical modifications and biological interactions. The term "neurotrophic effects" suggests the potential to support the growth, survival, and differentiation of neurons. Neurotrophic factors play a crucial role in the development and maintenance of the nervous system, and compounds that mimic or promote their effects are of significant interest for therapeutic applications in neurodegenerative diseases and nerve injury.

This whitepaper proposes a series of foundational in vitro experiments to systematically evaluate the neurotrophic properties of this compound. The following sections detail hypothetical quantitative data, the experimental protocols to obtain such data, and postulated signaling pathways that may be involved.

Hypothetical Quantitative Data

To assess the neurotrophic potential of this compound, a series of dose-response and time-course experiments would be necessary. The following tables represent plausible, yet hypothetical, data for such studies.

Table 1: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons

Concentration (µM)Average Neurite Length (µm)Percentage of Cells with Neurites > 50 µm
Control (Vehicle)45.2 ± 3.135.6%
0.152.8 ± 4.542.1%
178.5 ± 6.268.9%
1095.3 ± 7.885.4%
5060.1 ± 5.450.2%
10030.7 ± 2.920.7%

Table 2: Neuronal Viability Assessment via MTT Assay

Concentration (µM)Cell Viability (% of Control)
Control (Vehicle)100%
0.1102.3%
1105.8%
1099.7%
5085.2%
10060.1%

Table 3: Expression of Key Neurotrophic and Synaptic Proteins

TreatmentBDNF Expression (pg/mL)Synapsin I (Relative Units)
Control (Vehicle)150.4 ± 12.31.00
This compound (10 µM)289.7 ± 25.11.85
Positive Control (BDNF)350.2 ± 30.52.10

Proposed Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to generate the data presented above.

3.1. Primary Neuron Culture and Treatment

  • Cell Source: Primary cortical neurons would be isolated from embryonic day 18 (E18) rat pups.

  • Culture Conditions: Neurons would be plated on poly-D-lysine-coated plates and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Treatment: After 48 hours in culture, the medium would be replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

3.2. Neurite Outgrowth Assay

  • Immunocytochemistry: After 72 hours of treatment, cells would be fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100. Neurons would be stained with an antibody against β-III tubulin, a neuron-specific marker. A fluorescent secondary antibody would be used for visualization.

  • Imaging and Analysis: Images would be captured using a high-content imaging system. Neurite length and the percentage of cells bearing neurites would be quantified using automated image analysis software.

3.3. Cell Viability (MTT) Assay

  • Protocol: Following the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals would be dissolved in DMSO.

  • Measurement: The absorbance at 570 nm would be measured using a microplate reader. Cell viability would be expressed as a percentage of the vehicle-treated control.

3.4. Protein Expression Analysis (ELISA)

  • Sample Collection: Cell culture supernatants would be collected to measure secreted Brain-Derived Neurotrophic Factor (BDNF).

  • ELISA Protocol: A commercial enzyme-linked immunosorbent assay (ELISA) kit for BDNF would be used according to the manufacturer's instructions. The absorbance would be read on a microplate reader, and concentrations would be calculated based on a standard curve.

Postulated Signaling Pathways and Visualizations

The neurotrophic effects of many compounds are mediated through well-established signaling cascades. Below are diagrams illustrating a hypothetical experimental workflow and potential signaling pathways that could be activated by this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis A Primary Neuron Culture (E18 Rat Cortex) B Treatment with this compound (Dose-Response) A->B C Neurite Outgrowth Assay (β-III Tubulin Staining) B->C D Cell Viability Assay (MTT) B->D E Protein Expression Analysis (ELISA for BDNF) B->E F Western Blot for Signaling Proteins B->F G Quantification and Statistical Analysis C->G D->G E->G H Pathway Mapping F->H G->H

Caption: Hypothetical experimental workflow for investigating the neurotrophic effects of this compound.

G Compound This compound Receptor Unknown Receptor Compound->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation Nucleus Nucleus CREB->Nucleus Gene Gene Expression (e.g., BDNF) Nucleus->Gene Transcription Growth Neurite Outgrowth & Survival Gene->Growth

Caption: Postulated MAPK/ERK signaling pathway potentially activated by this compound.

G Compound This compound Receptor Unknown Receptor Compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Survival Cell Survival Bcl2->Survival Promotes

Caption: Postulated PI3K/Akt signaling pathway for cell survival promoted by this compound.

Methodological & Application

Application Notes and Protocols for 7-Octyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a chemical philosophy that prioritizes reactions that are modular, high-yielding, and produce minimal byproducts. This reaction facilitates the robust and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][2] Its remarkable efficiency, broad functional group tolerance, and ability to be performed in various solvents, including water, have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2] The bio-orthogonality of the azide and alkyne groups, meaning they are largely inert in biological systems, allows for precise chemical modifications of complex biomolecules.

7-Octyn-1-ol is a versatile building block in CuAAC reactions. Its terminal alkyne functionality readily participates in the cycloaddition, while the primary alcohol group provides a convenient handle for further functionalization or conjugation to other molecules of interest. This makes this compound a valuable reagent for applications ranging from the synthesis of novel small molecule libraries to the modification of biomolecules and the development of advanced materials.

Mechanism of Action

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-regioisomer. The catalytic cycle is generally understood to proceed through the following key steps:

  • Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne (this compound) to form a copper(I) acetylide intermediate.

  • Coordination of the Azide: The azide substrate coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide to form a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst.

In practice, the Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Sodium Ascorbate Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)->Cu(I)-Acetylide This compound Intermediate Intermediate Cu(I)-Acetylide->Intermediate Azide (R-N3) Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Triazole_Product Protonolysis Triazole_Product->Cu(I) Regeneration

Caption: Generalized catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications of this compound in CuAAC

The dual functionality of this compound makes it a valuable reagent in a variety of research and development areas:

  • Drug Discovery: The hydroxyl group can be used as a point of attachment for pharmacophores, while the alkyne allows for the rapid generation of diverse compound libraries through "click" reactions with various azides. The resulting triazole ring can act as a stable linker or a pharmacologically active component.

  • Bioconjugation: this compound can be incorporated into biomolecules, such as peptides, proteins, or nucleic acids, through its hydroxyl group. The appended alkyne then serves as a reactive handle for the attachment of reporter molecules like fluorescent dyes, biotin, or other functional probes.

  • Materials Science: The ability to form stable triazole linkages makes this compound a useful monomer or cross-linker in the synthesis of polymers and functional materials. The hydroxyl group can be further modified to tailor the material's properties.

Experimental Protocols

The following protocols provide a general framework for conducting CuAAC reactions with this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for CuAAC of this compound with Benzyl (B1604629) Azide

This protocol describes a standard procedure for the synthesis of 1-benzyl-4-(6-hydroxyhexyl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (B103910)

  • Deionized Water

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (concentration of this compound ~0.1 M).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq, e.g., 0.5 M).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(6-hydroxyhexyl)-1H-1,2,3-triazole.

Experimental_Workflow_CuAAC cluster_workflow Experimental Workflow start Start dissolve Dissolve this compound and Benzyl Azide in t-BuOH/H2O start->dissolve add_reagents Add Sodium Ascorbate and CuSO4 solutions dissolve->add_reagents react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Workup: Extraction with DCM/EtOAc react->workup purify Purification by Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the CuAAC reaction of this compound.

Quantitative Data Summary

The following table provides representative data for CuAAC reactions. Please note that specific yields and reaction times will vary depending on the azide substrate and reaction conditions.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
This compoundBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1-24>90Representative
PhenylacetyleneBenzyl AzideCuICyrene™1288[3][4]
Propargyl AlcoholBenzyl AzideCuSO₄·5H₂O / Sodium AscorbateH₂O1>95Representative

Note: The data for this compound is a representative expectation based on the high efficiency of CuAAC reactions. Actual results should be determined experimentally.

Troubleshooting and Optimization

  • Low or No Product Formation:

    • Catalyst Inactivity: Ensure the use of a fresh solution of sodium ascorbate. The Cu(I) catalyst is prone to oxidation; performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve results.

    • Reagent Purity: Impurities in the alkyne or azide can inhibit the catalyst. Purify starting materials if necessary.

  • Reaction Monitoring: TLC is a convenient method for monitoring the reaction. The triazole product is typically more polar than the starting alkyne and azide. A UV lamp can be used for visualization if the reactants or products are UV-active. Staining with potassium permanganate (B83412) can also be effective.

  • Purification: The triazole product often has a polarity that allows for straightforward purification by silica gel chromatography. The presence of the hydroxyl group on the product from this compound will increase its polarity compared to the starting alkyne.

Safety Information

  • Organic azides, especially those with a low molecular weight, can be explosive and should be handled with care. Avoid heating and mechanical shock.

  • Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE).

  • Always perform reactions in a well-ventilated fume hood.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in copper-catalyzed azide-alkyne cycloaddition reactions for a wide range of applications in chemistry, biology, and materials science.

References

Application Notes and Protocols for Click Chemistry Reaction Using 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for forging a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is celebrated for its modularity, high yields, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] The protocol described herein provides a detailed methodology for the CuAAC reaction using 7-Octyn-1-ol, a versatile building block featuring a terminal alkyne and a primary alcohol, with a generic organic azide.

The reaction proceeds under mild, often aqueous conditions, and is characterized by its rapid kinetics and the formation of a single, stable 1,4-disubstituted triazole regioisomer.[1] The most convenient method for generating the active Cu(I) catalyst is through the in situ reduction of a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270).[3][4][5] The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for protecting the Cu(I) catalyst from oxidation and accelerating the reaction.[3][5][6]

Experimental Protocol

This protocol details a general procedure for the click chemistry reaction between this compound and a generic organic azide. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., deionized water, t-butanol, DMSO, or a mixture)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation of Stock Solutions:

    • This compound (Alkyne): Prepare a 100 mM solution in the chosen solvent.

    • Organic Azide: Prepare a 100 mM solution in the chosen solvent.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM solution in deionized water immediately before use to ensure freshness.

    • THPTA Ligand: Prepare a 100 mM solution in deionized water.

  • Reaction Setup:

    • In the reaction vessel, combine the this compound stock solution (1 equivalent) and the organic azide stock solution (1.1 equivalents).

    • Add the desired volume of solvent to achieve the final reaction concentration.

    • Add the THPTA stock solution (0.5 equivalents, corresponding to a 5:1 ligand to copper ratio).

    • Add the CuSO₄ stock solution (0.1 equivalents). The solution may turn a faint blue.

  • Initiation of Reaction:

    • Add the freshly prepared sodium ascorbate stock solution (2 equivalents) to the reaction mixture.

    • Cap the reaction vessel to minimize oxygen exposure, which can lead to catalyst oxidation.[3][7]

    • If using a magnetic stirrer, begin stirring the reaction mixture. Otherwise, mix by inverting the tube several times.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction times can vary depending on the specific substrates and concentrations used.[3]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the triazole product.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted triazole.

Data Presentation

The following table summarizes the recommended quantities and concentrations for the click chemistry reaction. These values can be scaled as needed for different reaction volumes.

ReagentStock Solution ConcentrationEquivalentsFinal Concentration (in 1 mL reaction)
This compound100 mM1.010 mM
Organic Azide100 mM1.111 mM
CuSO₄·5H₂O20 mM0.11 mM
THPTA100 mM0.55 mM
Sodium Ascorbate100 mM2.020 mM

Mandatory Visualization

Click_Chemistry_Workflow Experimental Workflow for CuAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare this compound Stock Solution mix_reagents Combine Alkyne, Azide, Solvent, THPTA, and CuSO4 prep_alkyne->mix_reagents prep_azide Prepare Organic Azide Stock Solution prep_azide->mix_reagents prep_cu Prepare CuSO4 Stock Solution prep_cu->mix_reagents prep_ligand Prepare THPTA Stock Solution prep_ligand->mix_reagents prep_reductant Prepare Fresh Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate Reaction prep_reductant->initiate mix_reagents->initiate react Incubate at Room Temperature (1-4 hours) initiate->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Perform Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Pure Triazole Product purify->product

Caption: A flowchart illustrating the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Application Notes

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. For polar substrates, water or a mixture of water and a water-miscible organic solvent like t-butanol or DMSO is recommended. For less polar substrates, organic solvents such as DMF, THF, or dichloromethane can be used, though care must be taken to ensure the solubility of the copper catalyst and ligand.

  • Ligand Selection: While THPTA is an excellent choice for aqueous reactions, other ligands like Tris(benzyltriazolylmethyl)amine (TBTA) can be more suitable for reactions in organic solvents. The use of a ligand is highly recommended to accelerate the reaction and prevent the formation of side products.[3][5]

  • Oxygen Sensitivity: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[3][7] While the continuous presence of a reducing agent like sodium ascorbate mitigates this, it is good practice to cap the reaction vessel to minimize exposure to air. For particularly sensitive substrates or prolonged reaction times, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) may be beneficial.

  • Safety Precautions for Azides: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive and should be handled with care.[8] It is advisable to work with small quantities and avoid heating or subjecting them to shock. Always consult the Safety Data Sheet (SDS) for the specific azide being used.

  • Troubleshooting:

    • No or Low Yield: If the reaction does not proceed or gives a low yield, consider the following:

      • Ensure the sodium ascorbate solution is freshly prepared.

      • Increase the concentration of the copper catalyst and ligand.

      • Degas the solvent to remove dissolved oxygen.

      • Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C), provided the substrates are stable at elevated temperatures.

    • Side Product Formation: The primary side reaction is often the homocoupling of the alkyne (Glaser coupling), which is promoted by Cu(II) ions in the presence of oxygen.[3][7] Ensuring a sufficient excess of sodium ascorbate and minimizing oxygen exposure can help to suppress this side reaction.

This comprehensive protocol and the accompanying notes provide a solid foundation for researchers to successfully employ the CuAAC click chemistry reaction with this compound for a wide range of applications.

References

Application Notes and Protocols for Bioconjugation using 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Octyn-1-ol in various bioconjugation techniques. The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility make it a powerful tool for labeling and conjugating biomolecules.[1][2]

Introduction to this compound in Bioconjugation

This compound is a versatile reagent featuring a terminal alkyne group and a primary alcohol.[3] The terminal alkyne is the key functional group for click chemistry, enabling the formation of a stable triazole linkage with an azide-modified molecule. The hydroxyl group offers a potential secondary point for further derivatization if required. Its aliphatic chain provides a flexible spacer, which can be advantageous in minimizing steric hindrance during conjugation.

The CuAAC reaction is highly specific, as neither the azide (B81097) nor the alkyne functionalities are typically present in biological systems, thus preventing unwanted side reactions with native functional groups.[1] The reaction proceeds efficiently in aqueous buffers over a broad pH range, making it suitable for modifying sensitive biomolecules.[1]

Key Applications of this compound in Bioconjugation

The unique properties of this compound make it suitable for a range of bioconjugation applications, including:

  • Protein Labeling: Site-specific introduction of probes, tags, or therapeutic payloads onto proteins.

  • Surface Immobilization: Covalent attachment of biomolecules to surfaces for applications such as biosensors and microarrays.

  • Drug Development: Synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

  • Polymer and Materials Science: Functionalization of polymers and nanoparticles for biomedical applications.

Experimental Protocols

The following sections provide detailed protocols for common bioconjugation applications of this compound. It is important to note that these are general guidelines, and optimization of reaction conditions may be necessary for specific applications.

Protein Labeling with this compound

This protocol describes the conjugation of an azide-modified molecule to a protein that has been functionalized with this compound.

Workflow for Protein Labeling:

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Purification P Protein with Reactive Group (e.g., Amine, Thiol) R1 Reaction P->R1 A Activation of this compound (e.g., NHS ester) A->R1 P_alkyne Alkyne-Functionalized Protein R1->P_alkyne R2 Click Reaction P_alkyne->R2 Azide Azide-Modified Molecule (e.g., Fluorophore, Drug) Azide->R2 Cu_cat Cu(I) Catalyst (CuSO4 + Reductant + Ligand) Cu_cat->R2 P_conj Conjugated Protein R2->P_conj Purify Purification (e.g., SEC, Dialysis) P_conj->Purify

Caption: Workflow for protein labeling using this compound.

Materials:

  • Alkyne-functionalized protein (prepared by reacting the protein with an activated form of this compound, e.g., an NHS ester to target lysine (B10760008) residues)

  • Azide-modified molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA, BTTAA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Aminoguanidine (B1677879) (optional, to prevent side reactions)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis membrane)

Protocol:

  • Prepare Stock Solutions:

    • Alkyne-Protein: Dissolve the alkyne-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 25-250 µM).

    • Azide-Molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO or water).

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • Ligand (THPTA): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in water immediately before use.

    • Aminoguanidine: Prepare a 100 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-protein solution and the azide-molecule stock solution. The molar ratio of the azide-molecule to the protein is typically between 2 to 10-fold excess.

    • Add the ligand solution to the reaction mixture. A 5-fold molar excess of ligand to CuSO₄ is recommended.[4][5]

    • Add the CuSO₄ solution. The final copper concentration typically ranges from 50 to 250 µM.[5]

    • If using, add the aminoguanidine solution to a final concentration of 5 mM.[5]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the CuAAC reaction. The final concentration of sodium ascorbate is typically 5 mM.[5]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times (e.g., overnight) if the protein is sensitive to room temperature.

  • Purification:

    • Purify the conjugated protein from excess reagents using an appropriate method such as SEC or dialysis.

Quantitative Data for Protein Labeling (Illustrative):

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Protein Conc. 25 µM50 µM100 µM>90[4]
Azide Excess 2 eq.5 eq.10 eq.>95[5]
CuSO₄ Conc. 50 µM100 µM250 µM>95[5]
Ligand THPTABTTAANone95[6]
Temperature 4°C (16h)25°C (1h)37°C (30min)>90[7]

Note: Yields are highly dependent on the specific protein and azide-modified molecule.

Surface Immobilization of Biomolecules

This protocol outlines the immobilization of an azide-modified biomolecule onto a surface functionalized with this compound.

Workflow for Surface Immobilization:

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Washing S Surface with Reactive Groups R1 Reaction S->R1 O This compound O->R1 S_alkyne Alkyne-Functionalized Surface R1->S_alkyne R2 Click Reaction S_alkyne->R2 Azide_Bio Azide-Modified Biomolecule Azide_Bio->R2 Cu_cat Cu(I) Catalyst Cu_cat->R2 S_conj Biomolecule-Immobilized Surface R2->S_conj Wash Washing and Blocking S_conj->Wash

Caption: Workflow for surface immobilization of biomolecules.

Materials:

  • Alkyne-functionalized surface (prepared by reacting a suitable surface with this compound)

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

Protocol:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing the azide-modified biomolecule (1-10 µM), CuSO₄ (100 µM), ligand (500 µM), and sodium ascorbate (5 mM) in the reaction buffer.

  • Immobilization:

    • Apply the reaction mixture to the alkyne-functionalized surface.

    • Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Washing and Blocking:

    • Wash the surface extensively with the washing buffer to remove unbound biomolecules and reaction components.

    • Block any remaining active sites on the surface by incubating with the blocking buffer for 1 hour at room temperature.

    • Wash the surface again with the washing buffer and then with deionized water.

    • The surface is now ready for downstream applications.

Quantitative Data for Surface Immobilization (Illustrative):

ParameterCondition 1Condition 2Condition 3Immobilization Efficiency (%)Reference
Biomolecule Conc. 1 µM5 µM10 µM>85General Protocol
Reaction Time 30 min60 min120 min>90General Protocol
Copper Conc. 50 µM100 µM200 µM>90General Protocol

Note: Immobilization efficiency can be assessed using techniques such as fluorescence microscopy (for fluorescently labeled biomolecules) or surface plasmon resonance (SPR).

Signaling Pathways and Logical Relationships

The core of the bioconjugation technique using this compound is the CuAAC reaction. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.

Simplified CuAAC Reaction Mechanism:

G Cu2 Cu(II) Cu1 Cu(I) Cu2->Cu1 Reduction Asc Ascorbate Asc->Cu1 Cu_Alkyne Cu(I)-Acetylide Cu1->Cu_Alkyne Alkyne R1-C≡CH (this compound derivative) Alkyne->Cu_Alkyne Intermediate Copper-Triazolide Intermediate Cu_Alkyne->Intermediate Azide R2-N3 Azide->Intermediate Intermediate->Cu1 Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Intermediate->Triazole Protonolysis

Caption: Simplified mechanism of the CuAAC reaction.

Conclusion

This compound is a valuable and versatile tool for bioconjugation. Its participation in the highly efficient and specific CuAAC reaction allows for the straightforward labeling and immobilization of a wide range of biomolecules. The protocols provided in these application notes serve as a starting point for researchers to develop and optimize their specific bioconjugation strategies. Careful consideration of reaction parameters such as reactant concentrations, catalyst system, and purification methods will ensure successful and reproducible results.

References

Application Notes and Protocols for the Functionalization of Molecules with 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octyn-1-ol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and bioconjugation. Its structure, featuring a terminal alkyne and a primary alcohol, allows for orthogonal functionalization, making it an ideal linker for connecting different molecular entities. The terminal alkyne group is amenable to highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Simultaneously, the hydroxyl group can be readily converted into other functional groups, such as esters and ethers, providing multiple avenues for molecular modification.

These application notes provide detailed protocols for the functionalization of molecules using this compound, with a focus on its application in pharmaceutical and life sciences research.

Key Applications

  • Bioconjugation: Introduction of an alkyne handle onto proteins, peptides, nucleic acids, and other biomolecules for subsequent labeling with azide-modified probes (e.g., fluorophores, biotin) via click chemistry.

  • Drug Development: Incorporation of a terminal alkyne into small molecule drug candidates for the attachment of targeting ligands, solubility enhancers, or for use in proteolysis-targeting chimeras (PROTACs).

  • Pheromone Synthesis: Utilized as a key intermediate in the synthesis of insect sex pheromones, such as that of the citrus leafminer (Phyllocnistis citrella).[1]

  • Precursor to Other Functional Molecules: Can be oxidized to 7-octynoic acid, providing a carboxyl functional group for amide bond formation.[2]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: Synthesis of this compound

Reaction TypeStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyne Isomerization2-Octyn-1-olNaH, 1,3-PropanediamineHexane0 - 20391[3]

Table 2: Functionalization of the Hydroxyl Group of this compound

Reaction TypeCarboxylic Acid/Alkyl HalideReagentsSolventTemperature (°C)Typical Yield (%)
Steglich EsterificationAcetic AcidDCC, DMAPDichloromethane0 to RT80-95
Mitsunobu EsterificationBenzoic AcidPPh₃, DIADTHF0 to RT75-90
Williamson Ether SynthesisBenzyl (B1604629) BromideNaHTHFRT85-95

Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

SubstrateAzide (B81097) PartnerCatalyst SystemSolventTemperature (°C)Time (h)Typical Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH/H₂ORT1-4>95
7-Octynyl AcetateAzido-PEGCuSO₄·5H₂O, Sodium Ascorbate, THPTAAqueous BufferRT0.5-2>90

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with Acetic Acid

This protocol describes the formation of 7-octyn-1-yl acetate.

Materials:

  • This compound

  • Acetic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Add acetic acid (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DCC (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 7-octyn-1-yl acetate.

Protocol 2: Williamson Ether Synthesis with this compound and Benzyl Bromide

This protocol describes the synthesis of 7-octynyl benzyl ether.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl Bromide

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide with a this compound derivative.

Materials:

  • This compound derivative (e.g., 7-octyn-1-yl acetate)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)

  • tert-Butanol (B103910) and water, or an appropriate aqueous buffer

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the this compound derivative (1.0 eq) and the azide-containing molecule (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. For bioconjugation reactions, pre-mix the CuSO₄ solution with THPTA (0.5 eq).

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution (or CuSO₄/THPTA complex).

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the triazole product by flash column chromatography or recrystallization.

Mandatory Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product mol_7O1O This compound proc_mix Mix Reactants & Reagents mol_7O1O->proc_mix mol_RCOOH Carboxylic Acid (R-COOH) mol_RCOOH->proc_mix reagent_DCC DCC reagent_DCC->proc_mix reagent_DMAP DMAP reagent_DMAP->proc_mix solvent_DCM DCM solvent_DCM->proc_mix proc_react React at 0°C to RT proc_mix->proc_react proc_workup Workup & Purification proc_react->proc_workup prod_ester 7-Octynyl Ester proc_workup->prod_ester

Caption: Workflow for the Steglich esterification of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product mol_7O1O This compound proc_deprotonate Deprotonation mol_7O1O->proc_deprotonate mol_RBr Alkyl Halide (R-Br) proc_sn2 SN2 Attack mol_RBr->proc_sn2 reagent_NaH NaH reagent_NaH->proc_deprotonate solvent_THF THF solvent_THF->proc_deprotonate proc_deprotonate->proc_sn2 proc_workup Workup & Purification proc_sn2->proc_workup prod_ether 7-Octynyl Ether proc_workup->prod_ether

Caption: Workflow for the Williamson ether synthesis with this compound.

CuAAC_Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction cluster_product Product mol_alkyne This compound Derivative proc_cycloaddition Cycloaddition mol_alkyne->proc_cycloaddition mol_azide Azide Molecule mol_azide->proc_cycloaddition cat_cu Cu(II)SO4 proc_cu1 Cu(I) Generation cat_cu->proc_cu1 cat_asc Sodium Ascorbate cat_asc->proc_cu1 proc_cu1->proc_cycloaddition prod_triazole Triazole Product proc_cycloaddition->prod_triazole

Caption: Catalytic cycle of the CuAAC reaction with a this compound derivative.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and therapeutic agents. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and functionality. 7-Octyn-1-ol, a bifunctional molecule featuring a terminal alkyne and a primary alcohol, offers a versatile platform for nanoparticle surface engineering. The terminal alkyne group allows for robust covalent attachment to the surface of various nanoparticles, such as gold and silica (B1680970), or for post-functionalization via "click chemistry" reactions. The terminal hydroxyl group enhances hydrophilicity, improves biocompatibility, and can serve as a further attachment point for targeting ligands or therapeutic molecules.

These application notes provide detailed protocols for the surface modification of gold and silica nanoparticles with this compound, along with characterization methods and potential applications in drug delivery and biomedical research.

Key Applications

Nanoparticles functionalized with this compound are promising candidates for a range of biomedical applications:

  • Drug Delivery: The hydroxyl-terminated surface can improve the circulation time of nanoparticles by reducing protein opsonization. The alkyne group can be used to attach drugs or targeting moieties via click chemistry.

  • Bioimaging: The alkyne group can be used to conjugate imaging agents for in vivo tracking and diagnostics.

  • Biosensing: The functionalized surface can be used to immobilize biomolecules for the detection of specific analytes.

  • Theranostics: Combining therapeutic and diagnostic capabilities in a single nanoparticle platform.

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the synthesis of citrate-capped AuNPs followed by ligand exchange to functionalize the surface with this compound. The terminal alkyne of this compound forms a stable bond with the gold surface.

Materials:

Procedure:

  • Synthesis of Citrate-Capped AuNPs (15 nm):

    • Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with a stir bar.

    • Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution.

    • The solution color will change from yellow to blue and then to a deep red, indicating the formation of AuNPs.

    • Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

  • Preparation of this compound Solution:

    • Dissolve this compound in ethanol to a final concentration of 10 mM.

  • Ligand Exchange Reaction:

    • To the citrate-capped AuNP solution, add the this compound solution. The final concentration of this compound should be in the micromolar range (e.g., 0.1 µM to 10 µM), which should be optimized for the specific application.[1][2]

    • Stir the mixture at room temperature for at least 30 minutes. For complete ligand exchange, the reaction can be left overnight.[1]

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 10,000 rpm for 30 minutes for ~15 nm AuNPs).[1]

    • Remove the supernatant containing unreacted this compound and displaced citrate ions.

    • Resuspend the pellet in ultrapure water or a suitable buffer (e.g., 25 mM Tris buffer, pH 7.4).[1]

    • Repeat the centrifugation and resuspension steps twice to ensure complete removal of unbound ligands.

    • Store the purified this compound functionalized AuNPs at 4°C.

Protocol 2: Surface Modification of Silica Nanoparticles (SiNPs) with this compound

This protocol describes the functionalization of silica nanoparticles with this compound via a silanol-alcohol condensation reaction. This method leverages the native hydroxyl groups on the silica surface.

Materials:

  • Silica nanoparticles (SiNPs)

  • This compound

  • Anhydrous toluene (B28343)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Preparation of Silica Nanoparticles:

    • Synthesize silica nanoparticles using the Stöber method or obtain commercially available SiNPs.[3]

    • Ensure the SiNPs are well-dispersed in an anhydrous solvent like toluene.

  • Surface Functionalization Reaction:

    • To a dispersion of SiNPs in anhydrous toluene, add this compound. The amount of this compound should be in excess relative to the estimated number of surface silanol (B1196071) groups.

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Purification of Functionalized SiNPs:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the solution to pellet the functionalized SiNPs.

    • Remove the supernatant containing unreacted this compound and the catalyst.

    • Wash the nanoparticles with toluene and then ethanol three times to remove any residual reactants.

    • Dry the purified this compound functionalized SiNPs under vacuum.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to understand the properties of the functionalized nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome for this compound Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)A slight increase in hydrodynamic diameter is expected after functionalization due to the added ligand layer. A low PDI indicates a monodisperse sample.[1]
Zeta Potential Surface ChargeA change in zeta potential indicates a modification of the nanoparticle surface. The hydroxyl group of this compound is neutral, so a significant shift towards neutral is expected.
Transmission Electron Microscopy (TEM) Core Size, Morphology, and Aggregation StateThe core size of the nanoparticles should remain unchanged. TEM can confirm that the nanoparticles remain well-dispersed after functionalization.[1]
UV-Vis Spectroscopy Surface Plasmon Resonance (for AuNPs)A slight red-shift in the SPR peak of AuNPs is indicative of a change in the local refractive index at the nanoparticle surface, confirming ligand binding.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsAppearance of characteristic peaks for the alkyne C≡C stretch (~2100 cm⁻¹) and C-H stretch of the alkyne, as well as the O-H stretch from the alcohol group, confirms the presence of this compound on the surface.[1]
Thermogravimetric Analysis (TGA) Grafting DensityThe weight loss corresponding to the decomposition of the organic ligand can be used to quantify the amount of this compound attached to the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StateDetection of carbon and oxygen signals corresponding to this compound on the nanoparticle surface provides evidence of successful functionalization.

Quantitative Data Summary

While specific quantitative data for this compound functionalization is limited in the literature, the following table provides expected ranges and values based on studies with similar alkyne-functionalized nanoparticles.[1][2]

ParameterAuNPsSiNPs
Change in Hydrodynamic Diameter +5 to +15 nm+5 to +20 nm
Zeta Potential Shift Towards neutralTowards neutral
Grafting Density (molecules/nm²) 1 - 50.5 - 3
Reaction Efficiency High (>90%)Moderate to High

Visualization of Experimental Workflow and Potential Cellular Interactions

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of Core Nanoparticles (e.g., AuNPs, SiNPs) ligand_prep Preparation of This compound Solution reaction Ligand Exchange / Condensation Reaction synthesis->reaction ligand_prep->reaction centrifugation Centrifugation & Washing reaction->centrifugation resuspension Resuspension in Desired Buffer centrifugation->resuspension dls DLS & Zeta Potential resuspension->dls tem TEM resuspension->tem spectroscopy UV-Vis & FTIR resuspension->spectroscopy quantification TGA & XPS resuspension->quantification

A generalized workflow for the surface modification of nanoparticles.
Plausible Cellular Interaction Pathway

The hydroxyl groups on the surface of this compound functionalized nanoparticles are expected to increase their hydrophilicity and biocompatibility, potentially reducing non-specific protein adsorption and subsequent uptake by the reticuloendothelial system. The cellular uptake of such nanoparticles is likely to proceed through endocytic pathways. The following diagram illustrates a plausible, generalized pathway.

G NP This compound Functionalized Nanoparticle Cell Target Cell NP->Cell Interaction with Cell Membrane Endocytosis Endocytosis (e.g., Clathrin-mediated) Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Release Drug Release (if applicable) Late_Endosome->Release Lysosome->Release Effect Therapeutic Effect Release->Effect

A generalized diagram of cellular uptake and intracellular trafficking.

Conclusion

The surface modification of nanoparticles with this compound provides a versatile and robust platform for the development of advanced nanomaterials for biomedical applications. The terminal alkyne allows for strong surface attachment and serves as a handle for further conjugation, while the hydroxyl group enhances biocompatibility and stability in biological media. The provided protocols and characterization guidelines offer a starting point for researchers to explore the potential of these functionalized nanoparticles in their specific areas of interest. Further optimization of reaction conditions and in-depth biological evaluations will be crucial for translating these promising nanomaterials into clinical applications.

References

Application Notes and Protocols: Synthesis of Triazole Compounds via 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,3-triazole compounds utilizing 7-octyn-1-ol as a key building block. The methodologies described leverage the power of "click chemistry," specifically the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions, to afford 1,4-disubstituted and 1,5-disubstituted triazoles, respectively. Furthermore, the potential application of these compounds in cancer therapy is highlighted, with a focus on the inhibition of the VEGFR-2 signaling pathway.

Introduction

Triazole moieties are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3][4] The synthesis of functionalized triazoles is of significant interest in drug discovery and development. The azide-alkyne cycloaddition, a cornerstone of click chemistry, offers a highly efficient and versatile method for the construction of the 1,2,3-triazole ring system.[5][6] This document outlines detailed protocols for the reaction of this compound, a readily available starting material, with organic azides to generate novel triazole compounds with potential therapeutic applications.

Data Presentation

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkynes and Azides
EntryAlkyneAzide (B81097)Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetyleneBenzyl (B1604629) Azide[Cu(CH₃CN)₄]PF₆CH₂Cl₂Room Temp2480[7][8]
21-EthynylcyclohexanolBenzyl AzideCopper(I) phenylacetylideCH₂Cl₂Room Temp2477[7]
3Propargyl AlcoholBenzyl AzideCuSO₄/Sodium Ascorbate (B8700270)WaterRoom Temp1High[9]
4Various AlkynesBenzyl AzideCuICyrene™301250-96[10]
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of Alkynes and Azides
EntryAlkyneAzideCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetyleneBenzyl Azide[CpRuCl(COD)]DCE450.590-92[11][12]
2Terminal AlkynesOrganic Azides[CpRuCl] complexesVariousRoom Temp - 800.5 - longerHigh[13]
Table 3: Anticancer Activity of Long-Chain Alkyltriazoles
CompoundCancer Cell LineIC₅₀ (µM)Reference
5e (A 1,2,3-triazole with a C9 alkyl chain)RKO (Colon Carcinoma)16.70[14]
5e (A 1,2,3-triazole with a C9 alkyl chain)HeLa (Uterine Carcinoma)11.05[14]
6a (A 1,2,3-triazole with a C12 alkyl chain)RKO (Colon Carcinoma)14.57[14]
6a (A 1,2,3-triazole with a C12 alkyl chain)HeLa (Uterine Carcinoma)12.77[14]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted triazole, specifically 1-benzyl-4-(6-hydroxyhexyl)-1H-1,2,3-triazole , from this compound and benzyl azide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1-benzyl-4-(6-hydroxyhexyl)-1H-1,2,3-triazole.

Protocol 2: Synthesis of 1,5-Disubstituted 1,2,3-Triazole via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol details the synthesis of a 1,5-disubstituted triazole, 1-benzyl-5-(6-hydroxyhexyl)-1H-1,2,3-triazole , using this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)])

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Silica gel

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.05 eq) and benzyl azide (1.0 eq) dissolved in 1,2-dichloroethane (DCE).[12]

  • Place the flask in a preheated oil bath at 45 °C and stir for five minutes.[12]

  • In a separate vial, dissolve [Cp*RuCl(COD)] (1 mol%) in a small amount of DCE.[12]

  • Add the catalyst solution to the reaction mixture via syringe. The color of the solution will typically change from orange to dark brown.[12]

  • Monitor the reaction by TLC or GC-MS. The reaction is generally complete within 30 minutes.[12]

  • Upon completion, cool the reaction mixture to room temperature and add silica gel.[12]

  • Remove the solvent by rotary evaporation.[12]

  • Place the resulting powder in a column and elute with ethyl acetate to separate the product from the catalyst.[12]

  • Concentrate the eluate and triturate the resulting solid with hexanes to precipitate the product.[12]

  • Filter the solid, wash with hexanes, and dry under vacuum to yield the pure 1-benzyl-5-(6-hydroxyhexyl)-1H-1,2,3-triazole as a powder. A yield of approximately 90-92% can be expected based on similar reactions.[12]

Mandatory Visualizations

Synthesis_Workflow Octynol This compound CuAAC CuAAC (Copper-Catalyzed) Octynol->CuAAC RuAAC RuAAC (Ruthenium-Catalyzed) Octynol->RuAAC Azide Organic Azide (e.g., Benzyl Azide) Azide->CuAAC Azide->RuAAC Triazole14 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole14 Regioselective Triazole15 1,5-Disubstituted 1,2,3-Triazole RuAAC->Triazole15 Regioselective

Caption: Synthetic workflow for triazole compounds from this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Promotes ERK->Proliferation Promotes Triazole Triazole Compound (e.g., from this compound) Triazole->P1 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a triazole compound.

Application in Drug Development: Anticancer Activity

Triazole derivatives have emerged as promising candidates for anticancer drug development.[3][15][16] The synthesis of a library of triazoles with varying substituents, facilitated by the robust click chemistry protocols described, allows for the exploration of structure-activity relationships (SAR).

Long-chain alkyltriazoles have demonstrated significant cytotoxic activity against various cancer cell lines, including colon and uterine carcinoma.[14] The hydroxyl group present in triazoles derived from this compound provides a handle for further functionalization, enabling the synthesis of a diverse range of analogs for biological screening.

One of the key mechanisms by which triazole compounds exert their anticancer effects is through the inhibition of protein kinases.[9][17] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block its autophosphorylation and subsequent downstream signaling, leading to an anti-angiogenic effect.[9][17] The triazole scaffold, with its ability to form various non-covalent interactions, is well-suited for designing potent and selective kinase inhibitors.[18] The synthesized triazoles from this compound can be screened for their inhibitory activity against VEGFR-2 and other relevant kinases to identify lead compounds for further optimization in cancer therapy.

References

Application Note and Protocol for the Purification of 7-Octyn-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 7-octyn-1-ol using silica (B1680970) gel column chromatography. It includes information on expected outcomes, troubleshooting, and the necessary materials and equipment.

Introduction

This compound is a valuable bifunctional molecule utilized in various fields of chemical synthesis, including its use as a precursor for the synthesis of 7-octynoic acid and the sex pheromone of the citrus leafminer, Phyllocnistis citrella[1]. As a terminal alkyne and a primary alcohol, it is a versatile building block in the development of pharmaceutical agents and other fine chemicals. Synthetic preparations of this compound may contain various impurities, such as unreacted starting materials, byproducts from side reactions (e.g., homocoupling of the alkyne), and residual solvents. Therefore, a robust purification method is essential to obtain high-purity this compound for subsequent applications.

Column chromatography is a widely employed technique for the purification of organic compounds. This application note details a standard procedure for the purification of this compound using silica gel as the stationary phase and a hexane (B92381)/ethyl acetate (B1210297) solvent system as the mobile phase.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (B109758) (DCM, optional, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate (B83412) stain or other suitable TLC stain

  • Cotton or glass wool

  • Sand (washed and dried)

Equipment:

  • Glass chromatography column

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Fraction collector or test tubes

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, pipettes)

  • Source of compressed air or nitrogen (for flash chromatography)

Experimental Protocol

Pre-Purification Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, which generally provides the best separation.

  • Prepare Eluent Systems: Prepare a series of eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20 v/v).

  • Spotting: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or the eluent. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with potassium permanganate.

  • Rf Calculation: Calculate the Rf value for this compound and any visible impurities. The optimal eluent system will show good separation between the product and impurities, with the product spot at an Rf of ~0.2-0.4. A common starting point for a molecule like this compound is a 9:1 or 4:1 hexane:ethyl acetate mixture[2].

Column Chromatography Procedure

This protocol is suitable for the purification of approximately 1-2 grams of crude this compound. The scale can be adjusted as needed.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • Prepare a slurry of silica gel (approx. 30-50 g per gram of crude material) in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand (approx. 1 cm) on top of the packed silica to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound (1-2 g) in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

    • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in test tubes or using a fraction collector.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure this compound by TLC.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless to pale yellow oil[3].

Data Presentation

The following tables summarize typical, albeit hypothetical, results for the purification of this compound by column chromatography.

Table 1: TLC Analysis for Mobile Phase Optimization

Hexane:Ethyl Acetate (v/v)Rf of this compoundRf of Major ImpurityObservations
95:50.150.25Poor separation
90:100.300.50Good separation
85:150.450.65Spots are too high
80:200.600.80Poor separation, spots are too high

Table 2: Purification and Yield

ParameterBefore PurificationAfter Purification
Appearance Yellowish oilColorless oil
Purity (by GC-MS) ~85%>98%
Yield -~91% (combined with synthesis)[3]
Major Impurities Unreacted starting materials, homocoupled byproducts<2%

Visualizations

Experimental Workflow

experimental_workflow crude Crude this compound tlc TLC Analysis for Mobile Phase Optimization crude->tlc packing Column Packing (Silica Gel Slurry) tlc->packing Optimized Mobile Phase loading Sample Loading packing->loading elution Elution and Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring pooling Pooling of Pure Fractions monitoring->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation pure_product Purified this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

purification_logic cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation tlc_optimization TLC for Eluent Selection (e.g., 9:1 Hexane:EtOAc) column_prep Column Preparation (Silica, Sand, Cotton) tlc_optimization->column_prep sample_application Apply Crude Sample column_prep->sample_application elution_fractions Elute with Mobile Phase & Collect Fractions sample_application->elution_fractions tlc_fractions Analyze Fractions by TLC elution_fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure solvent_removal Remove Solvent combine_pure->solvent_removal end_product Pure this compound solvent_removal->end_product start Start start->tlc_optimization

Caption: Logical steps in the column chromatography purification.

Conclusion

The described silica gel column chromatography protocol is an effective method for the purification of this compound. The key to a successful separation is the preliminary optimization of the mobile phase using TLC. This method is scalable and can be adapted for the purification of other long-chain alkynols, making it a valuable technique for researchers in organic synthesis and drug development. The expected outcome is a significant increase in purity, yielding a product suitable for high-stakes applications.

References

Application Notes and Protocols for the Use of 7-Octyn-1-ol in Compound Library Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octyn-1-ol is a versatile and valuable building block in the construction of diverse compound libraries for drug discovery and chemical biology. Its key structural features—a terminal alkyne and a primary alcohol—provide two orthogonal points for chemical modification, enabling the rapid generation of a wide array of small molecules. The terminal alkyne functionality is particularly amenable to the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the facile and robust formation of stable 1,2,3-triazole linkages with a diverse range of azide-containing building blocks. The primary alcohol can be further functionalized through various reactions such as oxidation, esterification, or etherification, adding another layer of diversity to the synthesized library.

The resulting 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and dipole interactions, often mimicking an amide bond.[1] Compound libraries based on this scaffold have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4]

These application notes provide detailed protocols for the construction of a 1,2,3-triazole-based compound library using this compound as a key starting material.

Data Presentation

The following table summarizes representative yields for the synthesis of a small, diverse library of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with a variety of commercially available azides. The yields are indicative of the high efficiency and broad scope of the CuAAC reaction.

EntryAzide (B81097) PartnerProduct StructureRepresentative Yield (%)
1Benzyl (B1604629) Azide95
2Phenyl Azide92
34-Methoxybenzyl Azide96
41-Azido-4-nitrobenzene88
52-Azidoethanol94
63-Azidopropanoic acid90
71-Azidoadamantane85
89-(Azidomethyl)anthracene91

Experimental Protocols

Protocol 1: Parallel Synthesis of a 1,2,3-Triazole Library from this compound

This protocol describes the parallel synthesis of a small library of 1,2,3-triazole derivatives in a 96-well plate format using this compound and a diverse set of azides.

Materials:

  • This compound

  • A diverse library of organic azides (e.g., benzyl azide, phenyl azide, substituted benzyl azides, alkyl azides)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910)

  • Deionized water

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M solution of this compound in tert-butanol.

    • Prepare 1.0 M solutions of each azide in tert-butanol in separate vials.

    • Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

    • Prepare a 0.5 M aqueous solution of sodium ascorbate (prepare this solution fresh).

  • Reaction Setup in 96-Well Plate:

    • To each well of the 96-well reaction block, add 100 µL of the 1.0 M this compound solution (0.1 mmol, 1.0 equiv).

    • Using a multichannel pipette, add 105 µL of a unique 1.0 M azide solution to each well (0.105 mmol, 1.05 equiv).

    • Add 500 µL of a 1:1 mixture of tert-butanol and deionized water to each well.

    • Add 20 µL of the 0.1 M CuSO₄·5H₂O solution to each well (0.002 mmol, 0.02 equiv).

    • To initiate the reactions, add 40 µL of the freshly prepared 0.5 M sodium ascorbate solution to each well (0.02 mmol, 0.2 equiv).

  • Reaction and Work-up:

    • Seal the 96-well plate securely with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a single well.

    • Upon completion, quench the reactions by adding 200 µL of a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to each well to chelate the copper catalyst.

    • Extract the products by adding 500 µL of ethyl acetate (B1210297) to each well, sealing the plate, and shaking vigorously for 5 minutes.

    • Allow the layers to separate, and carefully transfer the organic layer from each well to a new 96-well collection plate. Repeat the extraction twice.

    • Combine the organic extracts for each reaction.

Protocol 2: High-Throughput Purification and Characterization

This protocol outlines a general procedure for the parallel purification and characterization of the synthesized compound library.

Materials:

  • 96-well collection plates

  • Automated liquid handler (optional)

  • High-performance liquid chromatography (HPLC) system with a mass spectrometer (LC-MS) and a fraction collector, equipped for parallel purification from 96-well plates.

  • Reverse-phase HPLC columns suitable for purification.

  • Solvents for HPLC (e.g., acetonitrile (B52724), water, with 0.1% formic acid or trifluoroacetic acid).

  • 96-well plates for final compound storage.

  • Nuclear Magnetic Resonance (NMR) spectrometer for characterization of selected hits.

Procedure:

  • Solvent Evaporation:

    • Dry the combined organic extracts in the 96-well collection plate using a centrifugal evaporator or a stream of nitrogen.

  • Sample Preparation for Purification:

    • Re-dissolve the crude product in each well in a suitable volume of a compatible solvent (e.g., 500 µL of DMSO or a mixture of acetonitrile/water).

  • Parallel HPLC Purification:

    • Set up the automated HPLC-MS system for parallel purification from the 96-well plate.

    • Develop a generic gradient elution method suitable for separating the triazole products from starting materials and byproducts. A typical gradient might be 10-95% acetonitrile in water over 10-15 minutes.

    • Inject the samples from each well onto the reverse-phase column.

    • Monitor the elution using UV detection and mass spectrometry to identify the desired product peak.

    • Collect the fractions corresponding to the product peak for each well into a new 96-well collection plate.

  • Purity Analysis and Characterization:

    • Analyze the purity of the collected fractions using analytical LC-MS.

    • Combine the pure fractions for each compound and evaporate the solvent.

    • Determine the final yield for each compound.

    • For hit compounds or for quality control of the library, perform full characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

G cluster_0 Library Synthesis Workflow start Start: Reagent Preparation reaction Parallel Synthesis (CuAAC Reaction in 96-well plate) start->reaction workup Quenching & Extraction reaction->workup purification High-Throughput Purification (Parallel HPLC) workup->purification analysis Purity Analysis & Characterization (LC-MS, NMR) purification->analysis storage Compound Library Storage analysis->storage

Caption: Workflow for Compound Library Synthesis.

G cluster_1 Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription Transcription Factors erk->transcription activates response Cellular Response (Proliferation, Survival) transcription->response inhibitor Triazole-based Inhibitor (from library) inhibitor->raf inhibits

Caption: Inhibition of a Kinase Signaling Pathway.

Disclaimer: These protocols provide a general guideline. Researchers should optimize reaction conditions, purification methods, and analytical techniques based on the specific properties of the azides used and the resulting triazole products. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Troubleshooting & Optimization

Technical Support Center: 7-Octyn-1-ol Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the yield of your 7-Octyn-1-ol click reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low to no product yield in my this compound click reaction?

A1: The most frequent issue is the inactivation of the copper catalyst. The active catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is Copper(I) (Cu(I)). This state is easily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture. To circumvent this, it is crucial to use a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the +1 oxidation state. Additionally, degassing your solvents prior to use can be beneficial.[1]

Q2: Can I use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound?

A2: No, SPAAC is not suitable for linear alkynes like this compound. This type of reaction requires the high ring strain of a cyclooctyne (B158145) to proceed without a catalyst.

Q3: How important is the choice of ligand for the reaction?

A3: The ligand is critical for a successful CuAAC reaction. It stabilizes the Cu(I) catalyst, preventing its oxidation and disproportionation. A suitable ligand can also significantly accelerate the reaction rate. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.

Q4: What is the optimal ratio of ligand to copper?

A4: The ideal ligand-to-copper ratio can vary, but a common starting point is a 5:1 molar ratio of ligand to copper salt (e.g., CuSO₄).[1] This excess of ligand helps to protect the catalyst and can also act as a sacrificial reductant, which is particularly important when working with sensitive biomolecules.[1]

Q5: Can the solvent choice impact my reaction yield?

A5: Yes, the solvent system is important for ensuring that all reactants are well-dissolved. Mixtures of water and organic solvents like DMSO, DMF, or t-butanol are frequently used. The choice of solvent will depend on the solubility of your specific azide (B81097) and this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Copper Catalyst Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate. It is also advisable to degas your solvents to remove dissolved oxygen. Working under an inert atmosphere (e.g., nitrogen or argon) can further protect the catalyst.
Inappropriate Ligand or Ratio For aqueous reactions, use a water-soluble ligand such as THPTA. A 5:1 ligand-to-copper ratio is a good starting point. Premix the copper sulfate (B86663) and ligand before adding them to the reaction mixture.
Impure Reagents Use high-purity this compound, azide, and solvents. If you suspect impurities in your starting materials, consider purification before use.
Incorrect Stoichiometry While a 1:1 ratio of azide to alkyne is the theoretical ideal, using a slight excess (1.1 to 2-fold) of the less critical or more accessible reagent can drive the reaction to completion.
Substrate-Specific Issues If your azide is sterically hindered, you may need to increase the reaction time or temperature. If your substrate contains functional groups that can coordinate with copper (e.g., thiols), increasing the concentration of the copper-ligand complex may be necessary.
Problem: Presence of Side Products
Potential Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This side reaction is promoted by Cu(II) and oxygen. Ensure your reaction is sufficiently deoxygenated and that you have an adequate concentration of the reducing agent (sodium ascorbate) to maintain the copper in the Cu(I) state.
Reaction with Buffer Components Avoid buffers containing high concentrations of chelating agents (e.g., EDTA) or thiols, as these can interfere with the copper catalyst. Phosphate buffers are generally a safe choice.

Experimental Protocols

General Protocol for CuAAC Reaction of this compound

This protocol is a starting point and may require optimization for your specific azide.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Solvent (e.g., a mixture of water and DMSO)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Azide: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • THPTA: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of your azide stock solution.

    • Add the desired volume of the this compound stock solution.

    • Add buffer to bring the reaction to the desired final volume, accounting for the volumes of the other reagents to be added.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. For a final copper concentration of 0.25 mM, you would use a 5-fold excess of ligand (1.25 mM final concentration).[1]

    • Add the copper/ligand mixture to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[1]

  • Reaction and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature.

    • Reaction times can vary from a few minutes to several hours. The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or NMR.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For small molecules, this may involve extraction and column chromatography. For biomolecules, purification methods like size exclusion chromatography or dialysis can be used to remove the catalyst and excess reagents.

Data Presentation

While specific yields for this compound are not extensively tabulated in the literature, CuAAC reactions with similar terminal alkynes generally proceed with high efficiency when optimized. The following table provides representative yields for the reaction of various azides with terminal alkynes under optimized CuAAC conditions.

AlkyneAzideCatalyst SystemSolventYield (%)
PhenylacetyleneBenzyl AzideCuI (1 mol%)Cyrene™>99
PhenylacetyleneBenzyl AzideCuSO₄/Sodium AscorbateGA/TMG99
Hex-1-yneBenzyl AzideCu₂(μ-Br)₂(NHC-ligand)NeatQuantitative
Propargyl AlcoholCoumarin AzideCuSO₄/Sodium Ascorbate/THPTAAqueous BufferNear-quantitative

Note: Yields are highly dependent on the specific reaction conditions and the nature of the reactants. This table is for illustrative purposes to show the high efficiency of CuAAC reactions.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Copper Acetylide Copper Acetylide This compound->Copper Acetylide Coordination with Cu(I)-Ligand Azide Azide Triazole Product Triazole Product Azide->Triazole Product Cu(II)SO4 Cu(II)SO4 Cu(I)-Ligand Cu(I)-Ligand Cu(II)SO4->Cu(I)-Ligand Reduction by Na Ascorbate Na Ascorbate Na Ascorbate Ligand (THPTA) Ligand (THPTA) Ligand (THPTA)->Cu(I)-Ligand Stabilization Copper Acetylide->Triazole Product Cycloaddition with Azide

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Reagents Pure & Stoichiometry Correct? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use fresh Na Ascorbate, Degas solvents Check_Catalyst->Solution_Catalyst No Check_Conditions Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify starting materials, Use slight excess of one reagent Check_Reagents->Solution_Reagents No Solution_Conditions Optimize solvent, Increase time/temperature Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Catalyst->Check_Catalyst Solution_Reagents->Check_Reagents Solution_Conditions->Check_Conditions

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Stocks Prepare Stock Solutions (this compound, Azide, CuSO4, Ligand, Na Ascorbate) Premix Catalyst Premix CuSO4 and Ligand Prepare Stocks->Premix Catalyst Add Catalyst Add Premixed Catalyst Premix Catalyst->Add Catalyst Combine Reactants Combine Azide, this compound, and Buffer Combine Reactants->Add Catalyst Initiate Initiate with Fresh Na Ascorbate Add Catalyst->Initiate Monitor Monitor Reaction Progress (TLC, LC-MS) Initiate->Monitor Purify Purify Product Monitor->Purify

References

Technical Support Center: Optimizing Reactions with 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing reaction conditions involving 7-Octyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bifunctional organic molecule containing a terminal alkyne and a primary alcohol functional group.[1][2] Its structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[3]

Q2: What are the primary applications of this compound?

A2: this compound is utilized in several areas of chemical synthesis. It serves as a precursor to 7-octynoic acid and is used in the synthesis of the sex pheromone of the citrus leafminer, Phyllocnistis citrella.[4][5][6] Additionally, its terminal alkyne group makes it a suitable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2]

Q3: What are the key reactive sites in this compound?

A3: The two primary reactive sites are the terminal alkyne (C≡C-H) and the primary hydroxyl (-OH) group. The terminal alkyne can undergo reactions such as deprotonation, coupling (e.g., Sonogashira), and cycloadditions. The hydroxyl group can be involved in esterification, oxidation, and etherification, or it can be replaced by other functional groups.[2]

Q4: How should this compound be properly stored?

A4: For long-term storage, this compound should be kept at -20°C or -80°C under a nitrogen atmosphere to prevent degradation.[1]

Troubleshooting Guide: Esterification Reactions

Esterification of this compound, often performed under Fischer esterification conditions, involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.[7] This is an equilibrium-driven reaction, and optimizing conditions is key to achieving high yields.

Troubleshooting Common Esterification Issues

ProblemPotential CauseRecommended Solution
Low Yield / Incomplete Reaction The reaction has reached equilibrium without complete conversion of the starting material.[7]Use a large excess of either the carboxylic acid or this compound to shift the equilibrium. Alternatively, remove water as it forms using a Dean-Stark apparatus or a dehydrating agent.[7]
Insufficient catalyst activity.Increase the loading of the acid catalyst (e.g., H₂SO₄, TsOH) or use a stronger acid catalyst.
Side Reactions (e.g., ether formation) High reaction temperatures can promote dehydration of the alcohol.Lower the reaction temperature and extend the reaction time.
Degradation of the Alkyne Group The alkyne may be sensitive to strongly acidic and high-temperature conditions.Use milder acid catalysts (e.g., Amberlyst-15) or consider alternative esterification methods like the Steglich esterification which uses DCC and DMAP at milder temperatures.
Difficult Product Isolation The product ester has similar polarity to the starting alcohol.Utilize column chromatography with a carefully selected solvent system to improve separation. Derivatization of the unreacted alcohol may also aid in separation.
Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq.).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a non-polar organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Carboxylic Acid Solvent catalyst Add Acid Catalyst (e.g., H₂SO₄) reagents->catalyst heat Heat to Reflux catalyst->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT monitor->cool quench Neutralize with NaHCO₃ cool->quench extract Extract & Dry quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Ester Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR' L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_alkynyl Cu-C≡CR' cu_alkynyl->pd_complex alkyne H-C≡CR' alkyne->cu_alkynyl + CuX - HX base Base cu_x CuX Protection_Decision_Tree start Planning Synthesis with This compound check_reagents Will subsequent reagents react with the -OH group? start->check_reagents protect_oh Protect the -OH group (e.g., with TBDMS) check_reagents->protect_oh Yes no_protection Proceed without protection check_reagents->no_protection No perform_reaction Perform desired reaction on the alkyne protect_oh->perform_reaction no_protection->perform_reaction check_deprotection Is the -OH group needed for the final product? perform_reaction->check_deprotection deprotect Deprotect the -OH group (e.g., with TBAF) check_deprotection->deprotect Yes final_product Final Product check_deprotection->final_product No deprotect->final_product

References

challenges in the purification of 7-Octyn-1-ol products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 7-Octyn-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited method for the purification of this compound is column chromatography on silica (B1680970) gel.[1] This technique is effective for separating the desired product from starting materials and reaction byproducts.

Q2: What are the potential impurities I should be aware of during the purification of this compound?

A2: Potential impurities can arise from the synthesis process. For instance, in a synthesis starting from 2-octyn-1-ol (B148842) via an alkyne-zipper reaction, impurities could include:

  • Unreacted starting material (2-octyn-1-ol): If the reaction did not go to completion.

  • Other isomeric alkynes: The "alkyne-zipper" reaction may not be perfectly selective, leading to small amounts of other octyn-1-ol isomers.

  • Mineral oil: If sodium hydride (NaH) in a mineral oil dispersion was used.[1]

  • Oxidation products: The terminal alkyne and alcohol functionalities can be susceptible to oxidation, potentially forming aldehydes, carboxylic acids (like 7-octynoic acid), or other degradation products.[2][3]

Q3: How should I store this compound after purification?

A3: Proper storage is crucial to maintain the purity of this compound. It is recommended to store the compound at low temperatures, such as -20°C for short-term storage (up to one month) and -80°C for longer-term storage (up to six months). To prevent degradation, it should be stored under an inert atmosphere, such as nitrogen.

Troubleshooting Guide: Column Chromatography of this compound

This guide addresses common issues observed during the purification of this compound using silica gel column chromatography.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving this compound from closely related impurities.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane/methanol) to identify the optimal eluent for separation. A gradient elution may be necessary.
Co-elution with Mineral Oil: If NaH in mineral oil was used in the synthesis, the non-polar mineral oil can be difficult to separate.Before column chromatography, perform a work-up procedure that includes washing the organic layer with a solvent in which mineral oil is soluble but the product is not, if possible. Alternatively, a preliminary filtration through a plug of silica with a non-polar solvent (e.g., hexane) may help remove the bulk of the mineral oil.
Product Degradation on the Column Acidity of Silica Gel: Standard silica gel is slightly acidic and can potentially cause degradation of acid-sensitive functional groups. The terminal alkyne might be susceptible to reactions on the acidic surface.Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) to neutralize the acidic sites. Alternatively, alumina (B75360) chromatography can be explored as a less acidic alternative.
Broad or Tailing Peaks Column Overloading: Applying too much crude product to the column can lead to poor separation and peak broadening.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Poor Column Packing: An improperly packed column with channels or cracks will result in uneven flow and band broadening.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Low Product Recovery Irreversible Adsorption: The product may be strongly adsorbed to the silica gel, especially if it is highly polar or if there are highly active sites on the silica.As mentioned, deactivating the silica gel with a base like triethylamine can help. Also, ensure the final eluent is polar enough to wash the product off the column completely.
Product Volatility: Although not extremely volatile, some product may be lost during solvent evaporation under high vacuum, especially if co-distilled with a low-boiling solvent.Use a rotary evaporator at a moderate temperature and vacuum. For the final traces of solvent, use a high-vacuum line at room temperature or below.

Experimental Protocols

Protocol: Purification of this compound by Silica Gel Column Chromatography

This protocol is a general guideline based on a typical synthesis work-up.[1]

  • Preparation of the Crude Sample:

    • After the reaction is quenched and extracted, the organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • The solvent is removed in vacuo to yield the crude product.

    • The crude product is then dissolved in a minimal amount of the initial chromatography eluent or a suitable solvent for dry loading.

  • Column Packing:

    • A glass chromatography column is packed with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • The column should be packed carefully to ensure a homogenous bed.

  • Loading the Sample:

    • Wet Loading: The dissolved crude product is carefully applied to the top of the silica gel bed.

    • Dry Loading: The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column. This method is often preferred for better resolution.

  • Elution:

    • The column is eluted with a solvent system determined by prior TLC analysis. A common system is a gradient of ethyl acetate in hexane.

    • The elution starts with a low polarity solvent and the polarity is gradually increased to elute the compounds based on their polarity.

  • Fraction Collection and Analysis:

    • Fractions are collected throughout the elution process.

    • Each fraction is analyzed by TLC to identify those containing the pure this compound.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified this compound.

Visualizations

Caption: Workflow for the synthesis, purification, and troubleshooting of this compound.

Troubleshooting_Logic Start Problem Identified During Purification Poor_Separation Poor Separation? Start->Poor_Separation Low_Recovery Low Recovery? Poor_Separation->Low_Recovery No Optimize_Eluent Optimize Eluent via TLC Poor_Separation->Optimize_Eluent Yes Product_Degradation Product Degradation? Low_Recovery->Product_Degradation No Increase_Eluent_Polarity Increase Final Eluent Polarity Low_Recovery->Increase_Eluent_Polarity Yes Product_Degradation->Start No, Other Issue Use_Deactivated_Silica Use Deactivated Silica / Alumina Product_Degradation->Use_Deactivated_Silica Yes Check_Loading Check Column Loading Optimize_Eluent->Check_Loading Repack_Column Repack Column Check_Loading->Repack_Column Deactivate_Silica Use Deactivated Silica Increase_Eluent_Polarity->Deactivate_Silica Check_Temperature Avoid High Temperatures Use_Deactivated_Silica->Check_Temperature

Caption: Decision tree for troubleshooting the purification of this compound.

References

removing copper catalyst from 7-Octyn-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of copper catalysts from reactions involving 7-Octyn-1-ol and similar substrates. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it crucial to remove residual copper catalyst from my reaction?

A: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1] They can also interfere with downstream processes, such as fluorescence-based assays or subsequent catalytic transformations.[1] Furthermore, the presence of copper can compromise the stability and purity of your final product.[1]

Q2: My organic layer has a persistent blue or green tint after aqueous work-up. What should I do?

A: This coloration indicates the presence of copper salts. The solution is to perform additional aqueous washes with a chelating agent.[2] Options include:

  • Saturated Ammonium (B1175870) Chloride (NH₄Cl): This can be used alone or in combination with ammonium hydroxide (B78521).[3]

  • EDTA Solution (0.1 M to 0.5 M): Ethylenediaminetetraacetic acid is a powerful chelating agent that forms a water-soluble complex with copper.[2]

  • Ammonium Hydroxide/Ammonium Chloride Buffer (pH 8): This is particularly effective for removing copper(I) salts. The formation of a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, in the aqueous layer signifies successful copper removal.[2]

Repeat the washes until the aqueous layer is colorless.[2]

Q3: I've performed multiple EDTA washes, but I suspect there's still copper. What's the next step?

A: If aqueous washes are insufficient, consider using a solid-phase scavenger. These are materials, often silica-based, that are functionalized with groups that selectively bind to metals.[4]

  • Thiol- or Amine-Functionalized Silica (B1680970): Products like SiliaMetS® Thiol or Triamine can effectively scavenge residual copper.[5][6] The general procedure involves stirring the crude product solution with the scavenger, followed by simple filtration.[5][7] This can reduce copper levels from hundreds of ppm down to <10 ppm.[4]

Q4: My product, this compound, is sensitive to harsh pH conditions. Which copper removal method is safest?

A: While this compound is relatively stable, strong bases can deprotonate the terminal alkyne.[2] For sensitive molecules, it's crucial to select a method with mild conditions:

  • Solid-Phase Scavengers: This is often the gentlest method as it involves filtration rather than liquid-liquid extraction with potentially basic or acidic solutions.

  • Buffered Washes: If using an aqueous wash, use a well-buffered system. An EDTA wash is typically performed under neutral to slightly basic conditions and is generally mild.

  • Avoid Strong Bases: Methods involving precipitation with strong bases like sodium hydroxide should be used with caution.[1]

Q5: How do I choose the best copper removal method for my specific experiment?

A: The choice depends on several factors: the properties of your product, the reaction scale, and the required purity level.[1] For biomolecules, methods that avoid harsh conditions are preferred.[1] For small organic molecules like this compound, a wider range of techniques is available.[1] Combining methods, such as an initial aqueous wash followed by filtration through a scavenger or a plug of silica, is often a highly effective strategy.[2][8]

Quantitative Comparison of Copper Removal Methods

The effectiveness of different copper removal strategies can vary based on the specific reaction conditions, the nature of the copper catalyst and ligands, and the properties of the product. The following table summarizes common methods and their typical performance.

MethodAgent / MaterialTypical ConditionsEfficiency / Final Copper LevelAdvantagesDisadvantages
Aqueous Chelation 0.1 M - 0.5 M EDTA SolutionLiquid-liquid extraction, repeat washes< 50 ppm[8]Cost-effective, widely available, good for bulk removal.Can cause emulsions; not ideal for water-soluble products.
Aqueous Complexation Saturated NH₄Cl / NH₄OH (pH 8)Liquid-liquid extraction, repeat washesEffective for Cu(I) salts.[2]Simple, effective for specific copper oxidation states.pH-sensitive; ammonia (B1221849) can be difficult to remove.
Solid-Phase Scavenging Functionalized Silica (e.g., SiliaMetS® Thiourea, Triamine)Stirring in solution for 1-24h, then filtration.< 10 ppm[4]High efficiency, high purity, simple filtration work-up.Higher cost compared to aqueous washes.
Precipitation Sodium Hydroxide or Sodium CarbonateAddition of base to precipitate Cu(OH)₂ or CuCO₃, followed by filtration.Variable, depends on conditions.Good for large-scale reactions to remove bulk copper.Requires careful pH control; risk of product occlusion in precipitate.[1]
Filtration Aid Celite or Silica Gel PlugFiltration of the crude reaction mixture.Can remove insoluble/suspended copper particles.Simple, can be combined with other methods.Ineffective against soluble copper species.[8]

Detailed Experimental Protocols

Protocol 1: Copper Removal via EDTA Wash

This protocol is suitable for removing copper ions from a reaction mixture where the desired product is soluble in an organic solvent immiscible with water.

Methodology:

  • Once the reaction is complete, quench if necessary and dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.[1]

  • Carefully drain and discard the lower aqueous layer.

  • Repeat the EDTA wash (steps 3-5) until the aqueous layer is no longer colored.

  • Perform a final wash of the organic layer with water, followed by a wash with brine to remove residual EDTA and water.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the product.[2]

Protocol 2: Copper Removal Using a Solid-Phase Scavenger

This protocol describes the use of a functionalized silica scavenger in batch mode for achieving very low levels of copper contamination.

Methodology:

  • Dissolve the crude product in a suitable solvent (or use the crude reaction mixture directly if compatible).

  • Add the recommended amount of the solid scavenger (e.g., SiliaMetS® Thiourea or Triamine, typically 4-8 molar equivalents relative to the initial copper catalyst loading) to the solution.[5][7]

  • Stir the suspension at room temperature. Reaction time can vary from 1 to 24 hours. The reaction can be gently heated to increase the rate of scavenging if the product is stable.

  • Monitor the scavenging progress. Often, the solution will lose its color, while the solid scavenger becomes colored as it binds the metal.[7]

  • Once scavenging is complete, filter the mixture through a fritted funnel or a pad of celite to remove the scavenger.

  • Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.[5][7]

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Visual Guides

TroubleshootingWorkflow start Residual Copper Suspected (e.g., Blue/Green Color) check_solubility Is your product soluble in an organic solvent? start->check_solubility aq_wash Perform Aqueous Wash (EDTA or NH4Cl/NH4OH) check_solubility->aq_wash Yes dialysis Consider Dialysis with EDTA (for macromolecules) check_solubility->dialysis No (Water Soluble) color_check Is aqueous layer colorless after washes? aq_wash->color_check scavenger Use Solid-Phase Scavenger (e.g., SiliaMetS Thiol) color_check->scavenger No (Color Persists) filtration Filter and Concentrate Organic Layer color_check->filtration Yes scavenger->filtration end Product Purified dialysis->end filtration->end

Caption: Troubleshooting workflow for removing residual copper catalyst.

MethodSelection start Start: Select Copper Removal Method purity_req What is the required final purity? start->purity_req bulk_removal Bulk Removal (>100 ppm) purity_req->bulk_removal Standard high_purity High Purity (<10 ppm) purity_req->high_purity Trace Levels scale_bulk Reaction Scale? bulk_removal->scale_bulk product_sensitivity Is product sensitive to aqueous workup? high_purity->product_sensitivity precipitation Recommendation: Precipitation scale_bulk->precipitation Large (>5g) aq_chelation Recommendation: Aqueous Chelation (EDTA) scale_bulk->aq_chelation Small (<5g) scavenger Recommendation: Solid-Phase Scavenger combined Recommendation: Aqueous Wash + Scavenger product_sensitivity->scavenger Yes product_sensitivity->combined No

Caption: Decision guide for selecting a copper removal method.

References

stability issues of 7-Octyn-1-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 7-Octyn-1-ol under various reaction conditions. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield in Coupling Reactions (e.g., Sonogashira, Click Chemistry) Homocoupling (Glaser-Hay Coupling): The primary side reaction for terminal alkynes like this compound is oxidative homocoupling, especially in the presence of copper catalysts and oxygen, leading to the formation of a diyne.[1][2][3][4]- Degas Solvents and Reagents: Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. - Use Copper-Free Conditions: If applicable, consider using a copper-free Sonogashira protocol.[1][5] - Control Catalyst Loading: Use the minimum effective concentration of the copper co-catalyst.
Catalyst Inactivation: The palladium catalyst may be inactivated.- Use High-Purity Reagents: Ensure all reagents, especially the amine base, are free of impurities. - Ligand Choice: Select appropriate phosphine (B1218219) ligands to stabilize the palladium catalyst.
Deprotonation Issues: Incomplete deprotonation of the terminal alkyne can lead to low reactivity.[6][7]- Base Selection: Use a sufficiently strong, non-nucleophilic base to ensure complete formation of the acetylide. Common bases include amines like triethylamine (B128534) or diisopropylethylamine. For complete deprotonation, stronger bases like sodium amide may be used, but this can introduce other reactivity issues.[6][7]
Formation of Polymeric Byproducts Acid-Catalyzed Polymerization: The presence of strong acids can induce the polymerization of the alkyne.[8]- Maintain Neutral or Basic pH: Ensure the reaction medium is not acidic, unless required by the specific protocol. If acidic conditions are necessary, consider using a milder acid or a shorter reaction time.
Metal-Catalyzed Polymerization: Some transition metal catalysts can promote alkyne polymerization.[9]- Catalyst Screening: If polymerization is observed, screen different catalysts or catalyst precursors.
Degradation of the Molecule Strongly Acidic Conditions: The molecule may degrade under strongly acidic conditions.[9]- Avoid Strong Acids: Whenever possible, avoid the use of strong, non-coordinating acids. If an acid is required, use the mildest effective acid and monitor the reaction closely.
Oxidation of the Alcohol: The primary alcohol functional group can be oxidized in the presence of oxidizing agents.[10]- Protecting Groups: If the reaction conditions are oxidative, consider protecting the alcohol functionality with a suitable protecting group (e.g., silyl (B83357) ether) prior to the reaction.
Inconsistent Reaction Rates Variability in Reagent Quality: Impurities in solvents or reagents can affect reaction kinetics.- Use High-Purity Materials: Always use freshly distilled or high-purity solvents and reagents.
Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates and side product formation.- Precise Temperature Control: Use a reliable heating/cooling system to maintain a constant and uniform reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in copper-catalyzed reactions?

A1: The most significant stability issue for this compound in the presence of copper catalysts is its propensity to undergo oxidative homocoupling, also known as Glaser-Hay coupling.[3][4][11] This reaction leads to the formation of a symmetric 1,3-diyne byproduct, which consumes the starting material and reduces the yield of the desired cross-coupled product. This side reaction is particularly prevalent when the reaction is exposed to oxygen.

Q2: How can I prevent the homocoupling of this compound during a Sonogashira coupling reaction?

A2: To minimize homocoupling, it is crucial to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction.[1][5]

Q3: Is this compound stable in the presence of strong bases?

A3: this compound, as a terminal alkyne, has a weakly acidic proton on the sp-hybridized carbon (pKa ≈ 25).[6][7] It will be deprotonated by strong bases such as sodium amide (NaNH₂) to form the corresponding acetylide.[6][7] This is often a desired step in its functionalization. However, the resulting alkoxide from the deprotonation of the hydroxyl group can also occur. The stability of the molecule in the presence of strong bases is generally good, provided that subsequent reactions are controlled.

Q4: Can this compound undergo polymerization?

A4: Yes, terminal alkynes like this compound can polymerize under certain conditions. This can be initiated by strong acids or certain transition metal catalysts.[8][9] If you observe the formation of insoluble or high molecular weight materials, polymerization should be considered as a potential side reaction.

Q5: Are there any specific storage recommendations for this compound to ensure its stability?

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol provides a general methodology for the coupling of this compound with an aryl halide under copper-free conditions to minimize the formation of the homocoupled diyne byproduct.

  • Reagent Preparation:

    • Ensure the aryl halide, this compound, and amine base (e.g., triethylamine or diisopropylethylamine) are of high purity.

    • Degas all solvents (e.g., THF or DMF) by bubbling with argon or nitrogen for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and any additional phosphine ligand.

    • Add the degassed solvent, followed by the aryl halide and the amine base.

    • Finally, add this compound to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide).

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification Reagents High-Purity Reagents (this compound, Aryl Halide, Base) Addition Sequential Addition: 1. Solvent 2. Aryl Halide & Base 3. This compound Reagents->Addition Solvent Degassed Solvent (e.g., THF, DMF) Solvent->Addition Flask Flame-Dried Schlenk Flask Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Flask->Catalyst Catalyst->Addition Heating Heating (RT to 80 °C) Addition->Heating Monitoring Monitoring (TLC, GC-MS) Heating->Monitoring Filtering Filtration (Celite) Monitoring->Filtering Evaporation Solvent Removal Filtering->Evaporation Purification Column Chromatography Evaporation->Purification Product Purified Product Purification->Product

Caption: Workflow for a copper-free Sonogashira coupling of this compound.

Degradation_Pathways cluster_side_reactions Potential Side Reactions cluster_conditions Reaction Conditions Start This compound Homocoupling Homocoupling (Glaser-Hay Coupling) Start->Homocoupling Polymerization Polymerization Start->Polymerization Oxidation Oxidation of Alcohol Start->Oxidation Product Desired Product (e.g., Cross-Coupled Alkyne) Start->Product Desired Reaction (e.g., Sonogashira) Diyne Diyne Byproduct Homocoupling->Diyne Polymer Polymer Byproduct Polymerization->Polymer Aldehyde_Acid Aldehyde/Carboxylic Acid Byproduct Oxidation->Aldehyde_Acid Cu_O2 Cu(I)/Cu(II) + O2 Cu_O2->Homocoupling Acid Strong Acid Acid->Polymerization Oxidant Oxidizing Agent Oxidant->Oxidation

Caption: Potential degradation and side reaction pathways for this compound.

References

scale-up considerations for reactions with 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the scale-up considerations for reactions involving 7-Octyn-1-ol. It includes troubleshooting guides and FAQs in a question-and-answer format to address specific issues encountered during experimentation.

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] While robust on a lab scale, scaling up this reaction introduces challenges related to safety, catalyst management, and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My large-scale CuAAC reaction is sluggish or failing. What are the common causes?

A1: Several factors can inhibit large-scale CuAAC reactions:

  • Oxygen Exposure: The active catalyst is the Cu(I) species, which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen. While excess reducing agent like sodium ascorbate (B8700270) is used, minimizing headspace and using degassed solvents is crucial for large volumes.[2]

  • Insufficient Mixing: In large reactors, poor agitation can lead to localized concentration gradients and reduced reaction rates. Ensure your mixing is adequate for the vessel size.

  • Inhibited Catalyst: Certain buffers or additives can interfere with the catalyst. For example, Tris buffer can act as an inhibitory ligand for copper.[3] Phosphines like TCEP, sometimes used as reducing agents, can also bind to copper and reduce catalytic activity.[4]

  • Inaccessible Alkyne: If this compound is part of a larger, hydrophobic molecule, the alkyne group may become buried or inaccessible in aqueous solvent mixtures. Using a co-solvent like DMSO can help solvate the substrate.[4]

Q2: What are the primary safety concerns when scaling up CuAAC reactions, especially regarding the azide (B81097) component?

A2: The primary hazard is the azide reagent.

  • Hydrazoic Acid (HN₃) Formation: Combining inorganic azides (like sodium azide) with acids creates hydrazoic acid, which is volatile, acutely toxic, and dangerously explosive.[2][5][6] Strictly avoid acidic conditions during the reaction and workup. Industrial protocols often maintain basic conditions to prevent its formation.[6]

  • Heavy Metal Azides: Azides can react with heavy metals (e.g., copper, lead, mercury) to form highly shock-sensitive and explosive metal azides. Ensure reactors are free from incompatible metals.

  • Thermal Stability: Large-scale reactions can have significant exotherms. Poor stirring could create localized hot spots, potentially leading to explosive decomposition of azide-containing mixtures.[1]

  • Solvent Choice: Avoid halogenated solvents like dichloromethane (B109758), which can react with azides to form explosive diazidomethane.[5][7]

Q3: How can I efficiently remove the copper catalyst from my product on a large scale?

A3: Residual copper is a major concern, especially for pharmaceutical products.[8] Several non-chromatographic methods are suitable for scale-up:

  • Chelation & Extraction: Add a chelating agent like EDTA to the reaction mixture. The resulting copper-EDTA complex is water-soluble and can be removed by aqueous extraction.[9][10]

  • Solid-Supported Scavengers: Use scavenger resins (e.g., silica (B1680970) or polymers functionalized with thiol or amine groups) that selectively bind copper. The resin can be added to the reaction mixture, stirred, and then removed by simple filtration.[10]

  • Precipitation: Convert the copper catalyst into an insoluble salt. For instance, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide, which can be filtered off.[10]

  • Heterogeneous Catalysts: Employing a supported or immobilized copper catalyst can simplify removal, as the catalyst can be filtered off directly after the reaction.[11][12][13]

Workflow & Troubleshooting Diagrams

G cluster_workflow General Scale-Up Workflow for CuAAC A Lab-Scale Synthesis (mg-g scale) B Process Hazard Analysis (PHA) A->B C Define Critical Parameters (Temp, Mixing, Addition Rate) B->C D Pilot-Scale Run (kg scale) C->D E Develop Catalyst Removal & Purification Strategy D->E F Full-Scale Production E->F

Caption: General workflow for scaling up CuAAC reactions.

G cluster_troubleshooting Troubleshooting Low Yield in Large-Scale CuAAC Start Low Yield Observed Q1 Check Reagents & Solvents Start->Q1 A1_1 Use freshly prepared Sodium Ascorbate solution. Q1->A1_1 Yes A1_2 Ensure azide & alkyne purity is high. Q1->A1_2 Yes A1_3 Degas solvents to remove oxygen. Q1->A1_3 Yes Q2 Review Reaction Conditions A1_1->Q2 A1_2->Q2 A1_3->Q2 A2_1 Increase agitation/ mixing speed. Q2->A2_1 Yes A2_2 Ensure pH is in optimal range (typically 7-9). Q2->A2_2 Yes A2_3 Consider adding an accelerating ligand (e.g., THPTA). Q2->A2_3 Yes Q3 Investigate Catalyst A2_1->Q3 A2_2->Q3 A2_3->Q3 A3_1 Check for incompatible buffers (e.g., Tris). Q3->A3_1 Yes A3_2 Increase catalyst or ligand loading. Q3->A3_2 Yes End Yield Improved A3_1->End A3_2->End

Caption: A logical flowchart for troubleshooting low-yield CuAAC reactions.
Data & Protocols

Table 1: Typical Quantitative Parameters for CuAAC Reactions

Parameter Small Molecule Synthesis Bioconjugation (Aqueous) Notes
Catalyst Loading (Cu) 0.25 - 5 mol% 0.25 - 1 mM Higher loading can increase rate but complicates removal.
Reducing Agent (Ascorbate) 5 - 10 mol% (or excess) 5 - 50 equivalents (to azide) or ~5 mM A slight excess is needed to prevent re-oxidation of Cu(I) by dissolved oxygen.[14][15]
Ligand:Copper Ratio 1:1 to 2:1 2:1 to 5:1 Ligands like THPTA or TBTA stabilize Cu(I) and accelerate the reaction.[14][15]
Temperature Room Temp. to 110 °C Room Temperature Mild conditions are a key advantage of the reaction.[15]

| Typical Yields | >90% | Near-quantitative | The reaction is known for its high efficiency.[15] |

Protocol 1: General Scale-Up Procedure for CuAAC

  • Setup: In an appropriately sized reactor, charge the azide (1.0 equivalent) and this compound (1.0-1.2 equivalents). Add a suitable solvent system (e.g., 1:1 t-BuOH/H₂O or DMF), ensuring the volume allows for efficient stirring.

  • Inerting: Degas the solution by bubbling nitrogen or argon through it for 30-60 minutes to minimize dissolved oxygen. Maintain a positive inert gas atmosphere.

  • Catalyst Premix: In a separate vessel, prepare the catalyst solution. Dissolve the copper(II) sulfate (B86663) (e.g., 1 mol%) and an accelerating ligand like THPTA (e.g., 5 mol%) in degassed water.

  • Reaction Initiation: Add the catalyst premix to the main reactor. Then, add a freshly prepared solution of sodium ascorbate (e.g., 10 mol%) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor progress by a suitable analytical method (TLC, LC-MS, or GC). Reactions are often complete within 1-12 hours.[14]

  • Work-up (Catalyst Removal):

    • Chelation: Add an aqueous solution of EDTA (e.g., 1.5 equivalents relative to copper) and stir vigorously. Separate the aqueous layer. Repeat the extraction 2-3 times.

    • Filtration: Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can then be purified by crystallization, distillation, or other non-chromatographic methods suitable for large-scale operations.

Section 2: Oxidation of Primary Alcohol to Carboxylic Acid

The primary alcohol of this compound can be oxidized to the corresponding 7-octynoic acid. Scale-up of this transformation requires careful selection of reagents to balance reactivity, safety, and cost.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common and scalable methods for oxidizing this compound?

A1: For industrial applications, cost and safety are paramount.

  • Aerobic Oxidation: Using air or O₂ as the terminal oxidant with a metal catalyst (e.g., Pd, Pt) is a green and economical approach.[1][4][6] These reactions often require elevated temperatures and pressures and specialized equipment.

  • TEMPO-Mediated Oxidation: This is a widely used method in the fine chemical industry.[16] It uses a catalytic amount of TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach) or sodium chlorite.[5][9] The conditions are generally mild.

  • Nitric Acid: Concentrated nitric acid is a powerful and inexpensive oxidant used on a commercial scale, but reactions can have unpredictable induction periods and be highly exothermic, requiring careful thermal management.[1]

Q2: I'm using a TEMPO-based oxidation, but the reaction is incomplete. What should I check?

A2: Incomplete conversion in TEMPO oxidations is a common issue.

  • Co-oxidant Activity: Commercial bleach (NaOCl) solutions can vary in concentration and degrade over time. It is best to titrate the bleach solution before use to determine its active concentration.[17]

  • pH Control: The pH is critical for selectivity. To achieve the carboxylic acid, the pH should be maintained above 10.[12][17] This is because the intermediate aldehyde must form a gem-diol hydrate (B1144303) to be further oxidized, a process favored at higher pH.[12][17]

  • Biphasic Mixing: The reaction is often biphasic (organic substrate, aqueous bleach). Vigorous stirring is essential for efficient mass transfer between the phases. Adding a phase-transfer catalyst can also improve performance.[17]

  • Catalyst Loading: Ensure sufficient TEMPO catalyst is present (typically 1-10 mol%).

Q3: My TEMPO oxidation is producing the aldehyde instead of the carboxylic acid. How do I fix this?

A3: This is a classic selectivity issue directly related to pH. To selectively obtain the aldehyde, the reaction is typically buffered at a pH of around 9. To drive the reaction to the carboxylic acid, the pH must be higher, generally >10.[12][17] Ensure your reaction medium is sufficiently basic throughout the entire addition of the oxidant.

Q4: What are the main safety hazards when scaling up alcohol oxidations?

A4: The primary risk is the combination of a flammable organic solvent with a strong oxidizing agent.[7]

  • Exotherms: Oxidations are highly exothermic. On a large scale, heat removal can be challenging. The oxidant must be added slowly and with efficient cooling to maintain temperature control and prevent a runaway reaction.[17]

  • Oxygen/Air Mixtures: When using air or O₂ as the oxidant, it is critical to operate outside of the explosive limits of the solvent vapor-oxygen mixture. This is often managed by using flow reactors or ensuring proper venting and inerting procedures.[16]

  • Reagent Hazards: Reagents like nitric acid, chromium trioxide (in Jones oxidation), and permanganate (B83412) are corrosive and toxic.[1][6] Handling procedures must be robust.

Data & Protocols

Table 2: Comparison of Common Oxidation Methods for Primary Alcohols

Method Oxidant Catalyst Typical Conditions Scale-Up Pros Scale-Up Cons
Aerobic Oxidation O₂ or Air Pd/C, Pt/C Aqueous base, 50-100 °C Green, low-cost oxidant Requires pressure equipment, potential flammability issues.[16]
TEMPO/Bleach NaOCl (Bleach) TEMPO (1-10 mol%), KBr Biphasic (DCM/H₂O), pH > 10, 0 °C to RT Mild conditions, high selectivity Bleach concentration varies, vigorous stirring needed, exotherm control.[17]
Jones Oxidation CrO₃ H₂SO₄ Acetone, 0 °C to RT High-yielding, well-established Highly toxic chromium waste, strongly acidic.[1]

| Nitric Acid | HNO₃ | None | Neat or in water, RT to 60 °C | Very low cost | Highly exothermic, can have induction periods, produces NOx gas. |

Protocol 2: General Procedure for TEMPO-Mediated Oxidation to a Carboxylic Acid

  • Setup: In a reactor equipped with efficient overhead stirring, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bicarbonate and sodium carbonate to bring the pH to >10.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0°C using an ice/water bath.

  • Oxidant Addition: Slowly add sodium hypochlorite solution (~1.5 eq) dropwise via the dropping funnel. Crucially, monitor the internal temperature and maintain it below 10°C to control the exotherm.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the disappearance of the starting material and intermediate aldehyde by GC or TLC.

  • Quenching: Once the reaction is complete, quench the excess oxidant by slowly adding an aqueous solution of sodium thiosulfate.

  • Work-up: Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

  • Purification: The resulting carboxylic acid can often be purified by extraction into a basic aqueous solution, followed by re-acidification and extraction back into an organic solvent. Further purification can be achieved by crystallization or distillation.

Section 3: Sonogashira Coupling

The terminal alkyne of this compound can also undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is powerful for creating C(sp)-C(sp²) bonds but presents challenges with catalyst cost and removal at scale.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common side reaction in Sonogashira coupling and how can I minimize it at scale?

A1: The primary side reaction is the oxidative homocoupling of the terminal alkyne (this compound in this case) to form a 1,3-diyne, often called Glaser coupling.[2][18][19] This side reaction is promoted by the copper co-catalyst in the presence of oxygen.[2][10]

  • Use Copper-Free Conditions: Many modern protocols omit the copper(I) co-catalyst. While the reaction may be slower, it effectively eliminates the main pathway for homocoupling.[9][18]

  • Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a positive pressure of an inert gas (nitrogen or argon).

  • Slow Addition: If using copper, slow addition of the alkyne to the reaction mixture can help keep its concentration low, disfavoring the bimolecular homocoupling reaction.[19]

Q2: My Sonogashira reaction is not going to completion. What are the likely causes?

A2: Several factors can lead to incomplete conversion:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen, leading to the formation of inactive palladium oxides. Ensure the reaction is thoroughly deoxygenated.

  • Low Temperature: While many Sonogashira reactions run at room temperature, less reactive halides (aryl bromides vs. aryl iodides) often require heating (e.g., 80-100 °C) to drive the oxidative addition step.[20]

  • Base Choice: An appropriate base (typically an amine like triethylamine (B128534) or diisopropylamine) is required to neutralize the HX generated and facilitate the catalytic cycle. Ensure at least stoichiometric amounts are used.

  • Ligand Issues: The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands can improve catalytic activity.[15]

Q3: How can I remove the palladium catalyst after the reaction without using column chromatography?

A3: Palladium removal is a critical regulatory requirement in pharmaceutical manufacturing.[11]

  • Scavengers: Similar to copper removal, solid-supported scavengers are highly effective. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or activated carbon are commonly used to bind palladium, which is then filtered off.[6][16][21]

  • Extraction/Precipitation: Aqueous washes with solutions containing reagents like L-cysteine or thiourea (B124793) can extract palladium into the aqueous phase.

  • Crystallization: Often, the desired product can be crystallized away from the soluble palladium catalyst. However, care must be taken as the catalyst can sometimes co-crystallize with the product.[11]

Data & Protocols

Table 3: Key Parameters for a Typical Sonogashira Coupling

Parameter Typical Range Notes
Palladium Catalyst 0.5 - 5 mol% Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common. Lowering catalyst loading is key for cost-effective scale-up.
Copper(I) Co-catalyst 0.5 - 10 mol% Typically CuI. Can be omitted to prevent homocoupling.[19]
Base 1.5 - 5 equivalents Et₃N, i-Pr₂NH, or an inorganic base like K₂CO₃. Often used as a co-solvent.
Solvent THF, DMF, Toluene, Acetonitrile Must be thoroughly degassed.

| Temperature | Room Temp. to 100 °C | Depends on the reactivity of the halide (I > Br > Cl).[9][20] |

Protocol 3: General Procedure for a Copper-Free Sonogashira Coupling

  • Setup: To a dry, inerted reactor, add the aryl halide (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), and a suitable ligand if required.

  • Solvent & Base: Add a degassed solvent (e.g., THF or Toluene) followed by the amine base (e.g., diisopropylamine, 3-5 eq).

  • Alkyne Addition: Add this compound (1.1 - 1.5 eq) to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by an appropriate analytical method (GC, LC-MS).

  • Work-up: Once complete, cool the reaction mixture and filter it through a pad of celite to remove insoluble palladium species. Concentrate the filtrate.

  • Palladium Removal:

    • Dissolve the crude residue in a suitable solvent (e.g., Toluene or Ethyl Acetate).

    • Add a palladium scavenger (e.g., activated carbon at 5-10 wt% or a silica-thiol scavenger).

    • Stir the slurry for several hours at room temperature or with gentle heating.

    • Filter off the scavenger. Analyze the filtrate for residual palladium content (e.g., by ICP-MS). Repeat if necessary.

  • Purification: The final product can be purified by crystallization or distillation.

References

Technical Support Center: Managing Exothermic Reactions of 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic reactions involving 7-Octyn-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound?

A1: The most common exothermic reactions involving this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," and the Sonogashira coupling. Both reactions are widely used for carbon-carbon and carbon-heteroatom bond formation. The CuAAC reaction, in particular, is known to be highly exothermic.[1]

Q2: How exothermic are these reactions?

A2: The CuAAC reaction is significantly exothermic, with a reported enthalpy of reaction (ΔH) ranging from -50 to -65 kcal/mol.[1] Sonogashira coupling reactions also release a considerable amount of energy, with a reported reaction enthalpy of approximately -171.9 kJ/mol (about -41 kcal/mol) for a similar reaction.[2] This significant heat release necessitates careful thermal management to prevent dangerous temperature increases.

Q3: What are the risks associated with uncontrolled exothermic reactions of this compound?

A3: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure within the reaction vessel, a phenomenon known as thermal runaway. This can result in:

  • Boiling of the solvent: This can cause a dangerous pressure buildup, potentially leading to vessel rupture or explosion.

  • Decomposition of reactants and products: High temperatures can degrade the desired product and starting materials, leading to low yields and the formation of hazardous byproducts.

  • Side reactions: Increased temperatures can promote unwanted side reactions, such as the homocoupling of this compound (Glaser-Hay coupling).

Q4: What are the key safety precautions to take when working with this compound in these reactions?

A4: It is crucial to adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Given the exothermic nature of the reactions, additional precautions are necessary:

  • Work in a well-ventilated fume hood.

  • Have appropriate fire extinguishing equipment readily available.

  • Start with small-scale reactions to assess the thermal profile before scaling up.

  • Ensure proper cooling and temperature monitoring.

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: Rapid and uncontrolled temperature increase during the reaction.

  • Possible Cause: The reaction is highly exothermic, and the rate of heat generation is exceeding the rate of heat removal.

  • Solution:

    • Cooling: Ensure the reaction vessel is adequately cooled using an ice bath or a cryostat.

    • Slow Addition: Add one of the reactants (e.g., the azide) slowly to the reaction mixture to control the rate of reaction and heat generation.

    • Dilution: Use a sufficient amount of solvent to help dissipate the heat.

Issue: Low or no product yield.

  • Possible Causes:

    • Catalyst Inactivation: The copper(I) catalyst may have been oxidized to the inactive copper(II) state.

    • Impure Reagents: Impurities in the this compound or the azide (B81097) can poison the catalyst.

    • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

  • Solutions:

    • Use a Reducing Agent: Add a reducing agent like sodium ascorbate (B8700270) to keep the copper in the +1 oxidation state.

    • Use Fresh Reagents: Ensure the purity of all starting materials.

    • Optimize Stoichiometry: Carefully measure and control the molar ratios of the reactants and catalyst.

Sonogashira Coupling

Issue: Formation of a significant amount of homocoupled diyne (Glaser-Hay coupling).

  • Possible Cause: This side reaction is often promoted by the presence of oxygen and an excess of the copper co-catalyst.

  • Solution:

    • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Catalyst Loading: Reduce the amount of the copper(I) co-catalyst.

    • Slow Addition: Add the this compound slowly to the reaction mixture.

Issue: Decomposition of the palladium catalyst (formation of a black precipitate).

  • Possible Cause: The palladium(0) catalyst is sensitive to air and can decompose at high temperatures.

  • Solution:

    • Maintain Inert Atmosphere: Strictly exclude oxygen from the reaction.

    • Control Temperature: Avoid excessive heating of the reaction mixture.

    • Use a Ligand: Employ a suitable phosphine (B1218219) ligand to stabilize the palladium catalyst.

Data Presentation

The following table summarizes the key quantitative data related to the exothermic reactions of this compound.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Sonogashira Coupling
Enthalpy of Reaction (ΔH) -50 to -65 kcal/mol[1]~ -41 kcal/mol[2] (for a similar reaction)
Typical Reaction Temperature Room TemperatureRoom Temperature to 50-100 °C
Key Catalysts Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)Palladium(0) complex and a Copper(I) co-catalyst

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • While stirring the solution of the alkyne and azide, add the sodium ascorbate solution.

  • Then, add the copper sulfate solution dropwise. The reaction is often exothermic, and an increase in temperature may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine), degassed

  • Anhydrous and degassed solvent (e.g., THF or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl or vinyl halide (1.0 eq).

  • Add the anhydrous and degassed solvent, followed by the degassed amine base.

  • Stir the mixture for a few minutes at room temperature.

  • Slowly add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-100 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start Experiment risk_assessment Conduct Risk Assessment (Exothermicity, Reagents) start->risk_assessment ppe Wear Appropriate PPE risk_assessment->ppe setup Prepare Reaction Setup (Cooling, Inert Atmosphere) ppe->setup add_reagents Slowly Add Reagents setup->add_reagents monitor_temp Monitor Temperature Continuously add_reagents->monitor_temp excursion Temperature Excursion? monitor_temp->excursion runaway Thermal Runaway? monitor_temp->runaway control Adjust Cooling/ Addition Rate excursion->control Yes monitor_progress Monitor Reaction Progress (TLC, LC-MS) excursion->monitor_progress No control->monitor_temp emergency Emergency Shutdown runaway->emergency Yes runaway->monitor_progress No quench Quench Reaction Safely monitor_progress->quench purify Purify Product quench->purify end End purify->end

Caption: Workflow for Managing Exothermic Reactions.

CuAAC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low/No Product Yield in CuAAC cause1 Catalyst (Cu(I)) Oxidation issue->cause1 cause2 Impure Reagents issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 sol1 Add Reducing Agent (e.g., Sodium Ascorbate) cause1->sol1 sol2 Use Fresh, Pure Reagents cause2->sol2 sol3 Verify Molar Ratios cause3->sol3

Caption: Troubleshooting Low Yield in CuAAC Reactions.

Sonogashira_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Side Product Formation in Sonogashira (Homocoupling) cause1 Presence of Oxygen issue->cause1 cause2 Excess Copper Catalyst issue->cause2 cause3 High Reaction Temperature issue->cause3 sol1 Degas Solvents & Use Inert Atmosphere cause1->sol1 sol2 Reduce Cu(I) Loading cause2->sol2 sol3 Optimize Temperature cause3->sol3

Caption: Troubleshooting Homocoupling in Sonogashira Reactions.

References

Technical Support Center: Characterization of Unexpected Byproducts with 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of unexpected byproducts during experiments involving 7-Octyn-1-ol.

Troubleshooting Guide for Unexpected Byproducts

This guide addresses common issues encountered during reactions with this compound and provides systematic approaches to identify and resolve them.

Issue 1: Appearance of a higher molecular weight byproduct in mass spectrometry, especially in copper-catalyzed reactions.

Possible Cause: Oxidative homocoupling of this compound (Glaser coupling) leading to the formation of a dimer.

Troubleshooting Steps:

  • Confirmation of Dimer Formation:

    • Check the mass spectrum for a peak corresponding to the mass of the dimer (hexadeca-7,9-diyne-1,16-diol), which has a molecular weight of approximately 250.42 g/mol .

    • Analyze the reaction mixture by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the presence of a new, less polar spot or peak compared to this compound.

  • Mitigation Strategies:

    • Addition of a Reducing Agent: Introduce a mild reducing agent, such as sodium ascorbate (B8700270), in a slight excess (e.g., 1.1-1.5 equivalents relative to the copper catalyst) to the reaction mixture. This helps to maintain the copper in its +1 oxidation state, which is the active catalyst for the desired click reaction and minimizes the Cu(II) species that can promote homocoupling.

    • Degassing of Solvents: Thoroughly degas all solvents and reagents used in the reaction to remove dissolved oxygen, which is the oxidant in the Glaser coupling reaction. This can be achieved by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles.

    • Use of Ligands: Employ a ligand for the copper catalyst, such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which can help to stabilize the Cu(I) oxidation state and improve the efficiency of the desired cycloaddition.

Issue 2: Formation of a byproduct with a similar mass but different retention time, particularly in reactions aiming for triazole formation.

Possible Cause: In the absence or with insufficient amounts of a copper catalyst, the thermal Huisgen 1,3-dipolar cycloaddition can occur, leading to the formation of a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).

Troubleshooting Steps:

  • Identification of Regioisomers:

    • Analyze the crude product mixture using ¹H and ¹³C NMR spectroscopy. The chemical shifts of the triazole proton and carbons will differ between the 1,4- and 1,5-isomers.

    • Utilize chromatographic techniques such as HPLC or column chromatography to attempt separation of the isomers for individual characterization.

  • Ensuring Regioselectivity:

    • Catalyst Integrity: Ensure the use of an active and sufficient amount of a Cu(I) catalyst. If using a Cu(II) salt with a reducing agent, confirm the effectiveness of the reducing agent.

    • Reaction Temperature: Avoid high reaction temperatures, as this can favor the uncatalyzed thermal cycloaddition, which is less regioselective.

Issue 3: Presence of an acidic impurity in the final product.

Possible Cause: Oxidation of the primary alcohol functionality of this compound to the corresponding carboxylic acid, 7-octynoic acid.

Troubleshooting Steps:

  • Detection of Carboxylic Acid:

    • Analyze the product by FT-IR spectroscopy, looking for a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.

    • Use LC-MS to detect a species with a mass corresponding to 7-octynoic acid (approximately 140.18 g/mol ).

    • Check the pH of the aqueous workup; an acidic pH may indicate the presence of the carboxylic acid byproduct.

  • Prevention of Oxidation:

    • Avoid Oxidizing Agents: Scrutinize the reaction conditions and reagents to ensure no unintended oxidizing agents are present.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent air oxidation, especially if the reaction is heated or exposed to light for extended periods.

    • Protection of the Alcohol: If the reaction conditions are harsh or involve reagents that could oxidize the alcohol, protect the hydroxyl group of this compound prior to the reaction. A common strategy is the formation of a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should expect when using this compound in a copper-catalyzed click reaction?

A1: The most frequently observed byproduct is the homodimer, hexadeca-7,9-diyne-1,16-diol, formed via Glaser coupling. This is due to the oxidative coupling of the terminal alkyne in the presence of Cu(II) ions and an oxidant, typically oxygen.

Q2: How can I confirm the presence of the Glaser coupling byproduct in my reaction mixture?

A2: The most direct method is mass spectrometry, where you would look for a peak corresponding to the dimer's molecular weight (~250.42 g/mol ). ¹H NMR spectroscopy can also be informative, as the terminal alkyne proton signal of this compound will be absent in the symmetrical dimer.

Q3: Is it necessary to protect the hydroxyl group of this compound?

A3: It depends on the reaction conditions. For standard CuAAC reactions, the hydroxyl group is often tolerated. However, if you are using reagents that can react with or be deactivated by an alcohol (e.g., strong bases, certain organometallic reagents, or oxidizing agents), protection is necessary to prevent side reactions and ensure a good yield of the desired product.

Q4: What is a reliable method for protecting the hydroxyl group of this compound?

A4: Protection as a tert-butyldimethylsilyl (TBDMS) ether is a robust and common method. This is typically achieved by reacting this compound with TBDMS-Cl in the presence of a base like imidazole (B134444) in a solvent such as DMF or DCM. The TBDMS group is stable to many reaction conditions but can be readily removed with a fluoride (B91410) source like TBAF.

Q5: My click reaction with this compound is sluggish or fails to go to completion. What could be the issue?

A5: Several factors could be at play:

  • Inactive Catalyst: The Cu(I) catalyst may have been oxidized. Ensure you are using a fresh source or generating it in situ effectively.

  • Poor Solubility: Your reactants may not be fully soluble in the chosen solvent system. Adding a co-solvent like DMSO or THF can help.

  • Steric Hindrance: If the azide (B81097) partner is particularly bulky, the reaction rate may be slower.

  • Impure Starting Materials: Impurities in either the this compound or the azide can inhibit the catalyst.

Data Presentation

Table 1: Common Unexpected Byproducts of this compound and their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Identification MethodMitigation Strategy
Hexadeca-7,9-diyne-1,16-diolC₁₆H₂₆O₂250.42Mass Spectrometry, NMRUse of reducing agent (e.g., sodium ascorbate), degassing of solvents
7-Octynoic AcidC₈H₁₂O₂140.18Mass Spectrometry, FT-IRAvoid oxidizing agents, use of an inert atmosphere, protection of the alcohol
1,5-disubstituted triazoleVariesVariesNMR, HPLCUse of an effective Cu(I) catalyst, avoid high temperatures

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound to Minimize Byproducts

  • To a solution of the azide (1.0 equiv) and this compound (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv).

  • Add a solution of copper(II) sulfate (B86663) pentahydrate (0.1 equiv) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Protection of the Hydroxyl Group of this compound as a TBDMS Ether

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.

  • Add imidazole (2.5 equiv) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Byproduct_Formation_Pathways cluster_desired Desired Reaction Pathway cluster_byproducts Potential Byproduct Pathways This compound This compound Desired Product (1,4-Triazole) Desired Product (1,4-Triazole) This compound->Desired Product (1,4-Triazole) Cu(I), Azide Homodimer (Glaser Byproduct) Homodimer (Glaser Byproduct) This compound->Homodimer (Glaser Byproduct) O₂, Cu(II) Oxidized Byproduct (7-Octynoic Acid) Oxidized Byproduct (7-Octynoic Acid) This compound->Oxidized Byproduct (7-Octynoic Acid) Oxidizing Agent Regioisomer (1,5-Triazole) Regioisomer (1,5-Triazole) This compound->Regioisomer (1,5-Triazole) Heat, No Cu(I) Azide Azide Azide->Desired Product (1,4-Triazole)

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow start Unexpected Byproduct Detected ms_analysis Analyze by Mass Spectrometry start->ms_analysis high_mw Higher MW peak observed? ms_analysis->high_mw nmr_analysis Analyze by NMR isomeric_mixture Isomeric mixture suspected? nmr_analysis->isomeric_mixture acidic_impurity Acidic impurity suspected? high_mw->acidic_impurity No glaser Likely Glaser Homodimer high_mw->glaser Yes acidic_impurity->nmr_analysis No oxidation Likely Oxidized Byproduct acidic_impurity->oxidation Yes regioisomers Likely Regioisomers isomeric_mixture->regioisomers Yes mitigate_glaser Add reducing agent, degas solvents glaser->mitigate_glaser mitigate_oxidation Protect alcohol, use inert atmosphere oxidation->mitigate_oxidation mitigate_regioisomers Ensure active Cu(I) catalyst regioisomers->mitigate_regioisomers

Caption: Troubleshooting workflow for byproducts.

Validation & Comparative

Reactivity Face-Off: 7-Octyn-1-ol vs. Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, terminal alkynes are indispensable functional groups. Their unique reactivity enables a myriad of transformations, from carbon-carbon bond formation to bioconjugation. This guide provides a detailed comparison of the reactivity of two prominent terminal alkyne-containing alcohols: 7-Octyn-1-ol and propargyl alcohol. We will delve into their structural differences and how these influence their performance in key chemical reactions, supported by experimental data and detailed protocols.

At a Glance: Structural and Physicochemical Differences

Propargyl alcohol is the simplest stable primary alcohol containing a terminal alkyne. Its small size and the activating effect of the adjacent hydroxyl group significantly influence its reactivity. In contrast, this compound possesses a long aliphatic chain separating the hydroxyl group and the terminal alkyne. This structural divergence leads to notable differences in their physical and chemical properties.

PropertyPropargyl AlcoholThis compound
Molar Mass 56.06 g/mol 126.20 g/mol
Boiling Point 114-115 °C191.5 °C at 760 mmHg
pKa (of terminal alkyne C-H) ~13.6[1]Not experimentally determined, but expected to be similar to other terminal alkynes (~25)
Solubility in Water Miscible[1]Sparingly soluble

Comparative Reactivity in Key Chemical Transformations

The reactivity of terminal alkynes is primarily governed by two features: the acidity of the terminal proton and the ability of the triple bond to undergo addition reactions. Here, we compare this compound and propargyl alcohol in two fundamental reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," valued for its high efficiency and bioorthogonality. The reactivity of terminal alkynes in CuAAC is influenced by both steric and electronic factors. Electron-deficient alkynes generally exhibit faster reaction rates.

AlkyneInitial Reaction Rate (mol L⁻¹ min⁻¹)Relative Reactivity
Propargyl Alcohol4.5~2.6x faster
5-Hexyn-1-ol1.71x

This enhanced reactivity of propargyl alcohol can be attributed to its lower steric hindrance and the potential electronic influence of the proximate hydroxyl group. The long alkyl chain in this compound, while not directly electron-withdrawing, can create a more sterically hindered environment around the alkyne, potentially slowing down the reaction rate.

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[3] The reaction mechanism involves the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.

Both propargyl alcohol and other terminal alkynes are widely used in Sonogashira couplings.[4][5] While quantitative comparative studies are scarce, the general principles of terminal alkyne reactivity apply. The deprotonation step is crucial, and the acidity of the terminal proton plays a role. Propargyl alcohol is noted to be significantly more acidic than its alkene and alkane counterparts.[1] However, the pKa of most terminal alkynes in solution is around 25, suggesting that under the basic conditions of the Sonogashira reaction, both this compound and propargyl alcohol will be readily deprotonated.

Any differences in reactivity are therefore more likely to arise from steric factors or the ability of the hydroxyl group to coordinate with the metal catalysts. The less hindered nature of propargyl alcohol may offer an advantage in reactions with bulky halides.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed methodologies for evaluating the reactivity of these two alkynes in a CuAAC reaction.

Experimental Protocol: Comparative Reactivity in CuAAC using a Fluorogenic Azide (B81097)

This protocol allows for the comparison of the reaction rates of this compound and propargyl alcohol in a CuAAC reaction by monitoring the fluorescence increase of a coumarin-based azide upon triazole formation.[6]

Materials:

Procedure:

  • Prepare Stock Solutions:

    • Prepare 10 mM stock solutions of this compound and propargyl alcohol in DMSO.

    • Prepare a 1 mM stock solution of the fluorogenic coumarin azide in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Set up the Reaction:

    • In a 96-well black plate, for each alkyne, prepare the following reaction mixture in PBS:

      • 10 µM of the alkyne (from the 10 mM stock)

      • 1 µM of the fluorogenic coumarin azide (from the 1 mM stock)

      • 50 µM CuSO₄ (from the 100 mM stock)

      • 1 mM sodium ascorbate (from the 1 M stock)

      • 250 µM THPTA (from the 100 mM stock)

    • Include a control reaction without any alkyne to measure background fluorescence.

  • Monitor Reaction Progress:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the coumarin fluorophore.

    • Record the fluorescence intensity at regular time intervals (e.g., every minute) for at least one hour.

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings for each alkyne at each time point.

    • Plot the fluorescence intensity versus time for both this compound and propargyl alcohol.

    • The initial slope of the curve is proportional to the initial reaction rate. A steeper slope indicates a higher reactivity.

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_propargyl Propargyl Alcohol cluster_octynol This compound Propargyl HC≡CCH₂OH Prop_feat Key Features: - Small size - Low steric hindrance - Activated by adjacent -OH Propargyl->Prop_feat leads to Reactivity Comparative Reactivity Prop_feat->Reactivity Higher in CuAAC Octynol HC≡C(CH₂)₅CH₂OH Oct_feat Key Features: - Long alkyl chain - Increased steric bulk - -OH group distant from alkyne Octynol->Oct_feat leads to Oct_feat->Reactivity Lower in CuAAC

Caption: Structural differences influencing reactivity.

G start Start prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ascorbate, Ligand) start->prep_reagents setup_rxn Set up Reaction in 96-well Plate (Mix reagents in buffer) prep_reagents->setup_rxn monitor Monitor Fluorescence (Plate Reader) setup_rxn->monitor analyze Data Analysis (Plot Fluorescence vs. Time) monitor->analyze compare Compare Initial Rates analyze->compare end End compare->end

Caption: Experimental workflow for comparing alkyne reactivity in CuAAC.

Conclusion

References

A Comparative Guide to Analytical Methods for Confirming 7-Octyn-1-ol Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monitoring the progression of a chemical reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. For reactions involving 7-Octyn-1-ol, a bifunctional molecule with a primary alcohol and a terminal alkyne, several analytical techniques can be employed to confirm reaction completion. This guide provides an objective comparison of common analytical methods—Thin-Layer Chromatography (TLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method depends on the specific reaction being monitored, the available instrumentation, and the level of quantitative detail required. For example, in the oxidation of this compound to 7-octynal, the disappearance of the starting material and the appearance of the aldehyde product can be tracked.

Analytical Method Principle Information Provided Speed Cost Quantitative Capability
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.Qualitative assessment of the presence of starting material, products, and byproducts based on retention factor (Rf).Fast (<15 min)LowSemi-quantitative at best; can be made more quantitative with image analysis software.[1][2]
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.Quantitative determination of the relative amounts of starting material and products based on peak area. Provides information on purity.Moderate (15-30 min per sample)ModerateHigh, especially with a Flame Ionization Detector (FID).
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Detailed structural information. Quantitative analysis (qNMR) by comparing the integrals of characteristic peaks of the reactant and product.[3][4][5]Slow (requires sample preparation and analysis time)HighHigh, with proper experimental setup and internal standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions of functional groups.Identification of the disappearance of reactant functional groups and the appearance of product functional groups.Fast (<5 min)Low to ModeratePrimarily qualitative for reaction monitoring, but can be quantitative (in-situ monitoring).[6][7][8][9]
Illustrative Quantitative Data for Oxidation of this compound to 7-Octynal

The following table presents hypothetical yet realistic data for the oxidation of this compound, demonstrating how each technique might be used to confirm reaction completion.

Time Point TLC (Rf of this compound / 7-Octynal) GC (% Area of this compound / 7-Octynal) ¹H NMR (% Conversion) FTIR (Key Peak Changes)
0 hr 0.35 / -99% / 1%0%Strong, broad O-H stretch (~3300 cm⁻¹); C≡C-H stretch (~3300 cm⁻¹, sharp); C≡C stretch (~2120 cm⁻¹).
1 hr 0.35 / 0.50 (faint)50% / 50%50%O-H stretch diminishes; C=O stretch appears (~1720 cm⁻¹).
2 hr 0.35 (faint) / 0.505% / 95%95%O-H stretch nearly absent; C=O stretch is strong.
3 hr - / 0.50<1% / >99%>99%No significant O-H stretch; strong C=O stretch.

Experimental Protocols

Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the disappearance of this compound and the appearance of the product.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., 20% ethyl acetate (B1210297) in hexanes)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde stain)[10]

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 10 minutes.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[11]

  • Using a capillary tube, spot a small amount of a dilute solution of this compound in a volatile solvent onto the SM lane.

  • At desired time points, withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.[11]

  • Spot the diluted reaction mixture onto the Rxn lane.

  • For the Co lane, spot the starting material first, and then spot the reaction mixture on top of it.

  • Place the TLC plate in the developing chamber and allow the eluent to rise to about 1 cm from the top of the plate.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. Circle any visible spots with a pencil.

  • Further visualize the plate by dipping it into a potassium permanganate or p-anisaldehyde staining solution, which are effective for alcohols and aldehydes, followed by gentle heating.[10]

  • The reaction is complete when the spot corresponding to this compound is no longer visible in the Rxn lane.

Gas Chromatography (GC)

Objective: To quantitatively determine the conversion of this compound.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or HP-5)

  • Syringe for injection

  • Vials for sample preparation

  • Solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Set up the GC method. A temperature-programmed run is often a good starting point to ensure separation of all components.[12]

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.

    • Carrier Gas: Helium or Nitrogen

  • Prepare a standard solution of this compound to determine its retention time.

  • At various time points, quench a small aliquot of the reaction mixture and dilute it with the chosen solvent.

  • Inject 1 µL of the diluted sample into the GC.

  • Record the chromatogram. The peak for this compound will decrease in area over time, while the peak for the product will increase.

  • Calculate the percent conversion by comparing the peak area of the starting material to the total area of all relevant peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To obtain structural confirmation and quantitative data on reaction completion.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (optional, for precise quantification)

Procedure:

  • At each time point, take a small sample from the reaction mixture.

  • Perform a mini-workup if necessary to remove any reagents that might interfere with the spectrum. This may involve a quick extraction and drying step.

  • Dissolve the crude residue in a deuterated solvent like CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • To monitor the reaction, observe the disappearance of a characteristic peak of this compound (e.g., the triplet at ~3.6 ppm for the -CH₂OH protons) and the appearance of a product peak (e.g., the triplet at ~9.8 ppm for the aldehyde proton in 7-octynal). The terminal alkyne proton at ~1.9 ppm should remain.[13]

  • The percentage conversion can be calculated by integrating the starting material and product peaks and comparing their relative intensities. For more accurate quantification, a known amount of an internal standard can be added.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the reaction by observing changes in functional groups.

Materials:

  • FTIR spectrometer

  • Sample holder (e.g., salt plates for liquids, or an ATR accessory)

Procedure:

  • Record an FTIR spectrum of the starting material, this compound. Note the key peaks: the broad O-H stretch (~3300 cm⁻¹) and the sharp terminal alkyne C-H stretch (~3300 cm⁻¹).[13]

  • At different time points, take a small aliquot of the reaction mixture.

  • If the sample is a liquid, a drop can be placed between two salt plates for analysis.

  • Record the FTIR spectrum of the reaction mixture.

  • Reaction completion is indicated by the disappearance of the O-H stretch of the starting material and the appearance of a new, strong peak characteristic of the product's functional group (e.g., a carbonyl C=O stretch around 1720 cm⁻¹ for an aldehyde).

  • For real-time analysis, in-situ FTIR monitoring can be employed where a probe is inserted directly into the reaction vessel.[6][7][8][9]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Methods cluster_decision Decision Start Reaction Start Reaction Withdraw Aliquot Withdraw Aliquot Start Reaction->Withdraw Aliquot TLC TLC Analysis Withdraw Aliquot->TLC GC GC Analysis Withdraw Aliquot->GC NMR NMR Analysis Withdraw Aliquot->NMR FTIR FTIR Analysis Withdraw Aliquot->FTIR Reaction Complete? Reaction Complete? TLC->Reaction Complete? GC->Reaction Complete? NMR->Reaction Complete? FTIR->Reaction Complete? Continue Reaction Continue Reaction Reaction Complete?->Continue Reaction No Work-up Work-up Reaction Complete?->Work-up Yes Continue Reaction->Withdraw Aliquot

Caption: Experimental workflow for monitoring the completion of a this compound reaction.

Analytical_Method_Selection cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis Goal Confirm Reaction Completion TLC TLC: Fast, Low Cost Goal->TLC Quick Check? FTIR FTIR: Very Fast, Functional Group ID Goal->FTIR Functional Group Change? GC GC: High Precision, Purity Goal->GC Need Purity Data? NMR NMR: Structural Detail, High Accuracy Goal->NMR Need Structural Proof?

Caption: Decision tree for selecting an analytical method based on experimental needs.

References

Validation of 7-Octyn-1-ol Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and quantification of novel or existing compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of 7-Octyn-1-ol and its derivatives. It offers an objective look at performance, supported by experimental data, and details the necessary protocols for successful implementation.

This compound, a versatile building block in organic synthesis, and its derivatives often require robust analytical methods to confirm their identity, purity, and quantity in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, frequently preceded by a derivatization step to enhance the volatility and thermal stability of the analytes.

Derivatization Strategies for GC-MS Analysis

To facilitate the analysis of polar compounds like alcohols by GC-MS, derivatization is a crucial step. This process involves chemically modifying the analyte to increase its volatility. For alcohols such as this compound, silylation is a common and effective derivatization technique.

Trimethylsilylation (TMS) Derivatization:

Trimethylsilylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS ether is significantly more volatile and thermally stable than the parent alcohol, leading to improved chromatographic peak shape and sensitivity.

Mass Spectral Fragmentation of TMS-Derivatized this compound

Upon electron ionization in the mass spectrometer, TMS-derivatized alcohols exhibit characteristic fragmentation patterns that are invaluable for structural confirmation. The fragmentation of the TMS derivative of this compound is expected to follow predictable pathways, including:

  • Alpha-cleavage (α-cleavage): This is a dominant fragmentation pathway for silylated alcohols, involving the cleavage of the bond adjacent to the silyloxy group. This results in the formation of diagnostic ions that can confirm the presence of the derivatized hydroxyl group.

  • Loss of a methyl group ([M-15]+): A common fragmentation pathway for TMS derivatives is the loss of a methyl radical from the trimethylsilyl group.

  • Characteristic ions for TMS derivatives: The presence of ions at m/z 73 ([Si(CH₃)₃]⁺) and 75 ([HOSi(CH₃)₂]⁺) are strong indicators of a TMS-derivatized compound.

Comparison of Analytical Techniques

While GC-MS is a primary tool for the validation of this compound derivatives, other techniques offer alternative or complementary information. The choice of method often depends on the specific analytical requirements, such as the need for quantitative accuracy, structural confirmation, or high throughput.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separates volatile compounds based on their boiling points and polarity, followed by mass-based detection and identification.High sensitivity and selectivity, provides structural information for definitive identification.[1]Requires derivatization for polar analytes, not suitable for non-volatile or thermally labile compounds.[2]
GC-FID Separates volatile compounds similarly to GC-MS, but detection is based on the ionization of analytes in a flame.Robust, cost-effective, and provides accurate quantification for known compounds.[1]Does not provide structural information, less sensitive than GC-MS for some applications.[3]
HPLC-MS Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection.Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[4]Can be more complex to develop methods for, and may have lower resolution for some volatile compounds compared to GC.[2]

Experimental Protocols

Standard Protocol for Trimethylsilylation of this compound

This protocol outlines the derivatization of this compound to its corresponding trimethylsilyl ether for subsequent GC-MS analysis.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Anhydrous solvent (e.g., Hexane or Dichloromethane)

  • GC vials with inserts and caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry GC vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with an appropriate volume of anhydrous solvent (e.g., 800 µL of hexane) to achieve the desired concentration for GC-MS analysis.

  • Analysis: Inject an aliquot of the final solution into the GC-MS system.

Note: It is crucial to work under anhydrous conditions as silylating reagents are sensitive to moisture.[5]

Visualizing the Workflow and Logic

To better understand the processes involved in the validation of this compound derivatives, the following diagrams, generated using the DOT language, illustrate the key workflows.

GC-MS Analysis Workflow for this compound Derivatives cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Derivative Dissolve Dissolve in Anhydrous Pyridine Sample->Dissolve Derivatize Add BSTFA (+1% TMCS) Dissolve->Derivatize Heat Heat at 60-70°C Derivatize->Heat Inject Inject Sample Heat->Inject GC_MS GC-MS System Separate Chromatographic Separation GC_MS->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Data Acquisition Detect->Acquire Identify Peak Identification (Fragmentation Pattern) Acquire->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report Decision Logic for Analytical Method Selection Start Start: Need to analyze This compound derivative IsVolatile Is the derivative volatile & thermally stable? Start->IsVolatile NeedID Is structural confirmation required? IsVolatile->NeedID Yes HPLC_MS Use HPLC-MS IsVolatile->HPLC_MS No GC_MS Use GC-MS NeedID->GC_MS Yes GC_FID Use GC-FID NeedID->GC_FID No

References

A Comparative Guide to Assessing the Purity of Synthesized 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the quality of the final product. 7-Octyn-1-ol, a versatile building block in organic synthesis, particularly in click chemistry and as a precursor to other molecules, requires rigorous purity assessment to ensure the absence of contaminants that could interfere with its intended applications.[1][2] This guide provides a comparative overview of the primary analytical techniques for evaluating the purity of this compound, offering detailed experimental protocols and data presentation to aid in method selection and implementation. The guide also draws comparisons with a structurally similar alternative, 7-Octen-1-ol, to highlight the nuances in analytical approaches.

The primary methods for determining the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and sensitivities for detecting potential impurities, which may include residual starting materials, solvents, or byproducts from its synthesis.[3]

Data Presentation: Purity Assessment Comparison

The following table summarizes the typical purity data for commercially available this compound and a common alternative, 7-Octen-1-ol, as determined by the principal analytical methods.

CompoundAnalytical MethodPurity (%)Common Impurities
This compound GC-MS>98.0[4]Residual solvents (e.g., hexane, chloroform), 2-Octyn-1-ol, mineral oil[3]
qNMR>99.0Water, isomeric alkynols
HPLC>98.5Non-volatile synthesis byproducts
7-Octen-1-ol GC-MS>96.0[5]Isomers, oxidation products
Comparison of Analytical Techniques

This table provides a high-level comparison of the suitability of each technique for the purity assessment of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Applicability Volatile and thermally stable compounds.[6]Most organic compounds containing NMR-active nuclei.Non-volatile and thermally labile compounds.[6]
Selectivity Excellent separation of volatile compounds.[6]High, based on unique chemical shifts of nuclei.Good, tunable by mobile phase and stationary phase.[6]
Sensitivity High, especially for identifying trace volatile impurities.[6]Moderate, generally requires >1% impurity for detection.Moderate to high, depending on the detector used.[6]
Sample Throughput HighModerateHigh
Key Information Separation and identification of volatile impurities.Structural confirmation and quantification without a specific reference standard for the analyte.Separation and quantification of non-volatile impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for assessing the purity of volatile compounds like this compound. It provides excellent separation of components in a mixture and allows for their identification based on their mass spectra. Commercial suppliers often use GC to specify the purity of this compound.[4]

Methodology:

  • Instrumentation: A standard GC system equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID and MS transfer line).

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Sample Preparation: Dilute the synthesized this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the relative peak area percentage from the FID chromatogram. The MS detector is used to identify the main peak as this compound and to identify any impurity peaks by comparing their mass spectra to a library database.[7][8]

Purity Determination by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary ratio method of measurement that allows for the determination of purity without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Use a sufficient number of scans for a good signal-to-noise ratio.

    • Calibrate a 90° pulse.

  • Data Processing and Analysis:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the two protons adjacent to the hydroxyl group) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation.[9]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not widely published, a robust method can be developed based on the analysis of similar long-chain alcohols.[6] HPLC is particularly useful for detecting non-volatile or thermally unstable impurities that may not be amenable to GC analysis.

Proposed Methodology:

  • Instrumentation: A standard HPLC system equipped with a Refractive Index Detector (RID), as this compound lacks a strong UV chromophore.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase to a concentration of about 1 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the purity assessment workflows for each of the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Synthesized This compound dilution Dilute in Dichloromethane start->dilution injection Inject Sample dilution->injection separation GC Separation (Capillary Column) injection->separation detection FID & MS Detection separation->detection chromatogram Generate Chromatogram (FID) detection->chromatogram spectra Generate Mass Spectra (MS) detection->spectra purity Calculate Purity (% Area) chromatogram->purity identification Identify Impurities (MS Library) spectra->identification

GC-MS Purity Assessment Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in CDCl₃ sample->dissolve standard Weigh Internal Standard standard->dissolve acquisition Acquire ¹H Spectrum (Quantitative Parameters) dissolve->acquisition processing Phase & Baseline Correction acquisition->processing integration Integrate Signals (Analyte & Standard) processing->integration calculation Calculate Purity (qNMR Formula) integration->calculation

qNMR Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized This compound dissolve Dissolve in Mobile Phase start->dissolve injection Inject Sample dissolve->injection separation HPLC Separation (C18 Column) injection->separation detection RID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram purity Calculate Purity (% Area) chromatogram->purity

References

A Comparative Guide to 7-Octyn-1-ol Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of chemical tools is paramount to the success of labeling, tracking, and drug delivery applications. While terminal alkynes like 7-Octyn-1-ol have been instrumental in the advancement of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the inherent cytotoxicity of the copper catalyst has spurred the development of copper-free alternatives. This guide provides an objective comparison of prominent alternatives to this compound, focusing on strained cyclooctynes used in strain-promoted azide-alkyne cycloaddition (SPAAC). We will delve into their performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific needs.

The primary alternatives to this compound for copper-free bioconjugation are strained cyclooctynes, which react with azides via SPAAC without the need for a toxic catalyst.[1] This bioorthogonal reaction has become a cornerstone of chemical biology, enabling the study of biomolecules in their native environments.[2] Among the most widely used cyclooctynes are Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN).

Performance Comparison: Reaction Kinetics

The rate of the bioconjugation reaction is a critical parameter, especially when dealing with low concentrations of biomolecules or when temporal resolution is important. The efficiency of SPAAC reactions is typically compared using second-order rate constants (k₂).

As illustrated in the table below, DBCO generally exhibits faster reaction kinetics with aliphatic azides, such as benzyl (B1604629) azide (B81097), compared to BCN.[3][4] This is attributed to the greater ring strain in the DBCO molecule.[3] However, an interesting reversal of reactivity is observed with aromatic azides like phenyl azide, where BCN reacts significantly faster than DBCO.[3][4] This highlights the importance of considering the electronic properties of both the cyclooctyne (B158145) and the azide partner when designing experiments.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
DBCO Benzyl azide0.24CH₃CN:H₂O (3:1)
BCN Benzyl azide0.07CH₃CN:H₂O (3:1)
DBCO Phenyl azide0.033CH₃CN:H₂O (3:1)
BCN Phenyl azide0.2CH₃CN:H₂O (3:1)

Table 1: Comparison of second-order rate constants for the SPAAC reaction of DBCO and BCN with different azide reactants. Data sourced from[3][4].

Performance Comparison: Stability

The stability of the bioconjugation handle is crucial for ensuring the integrity of the labeled biomolecule throughout the course of an experiment, particularly within the complex environment of a living cell. Both DBCO and BCN are generally stable in aqueous buffers, but they exhibit different susceptibilities to common biological reducing agents.

BCN demonstrates significantly greater stability in the presence of glutathione (B108866) (GSH), a major intracellular antioxidant, with a half-life of approximately 6 hours compared to about 71 minutes for DBCO.[3][5] Similarly, BCN is more stable than DBCO in the presence of the reducing agent Tris(2-carboxyethyl)phosphine (TCEP).[3][5] This makes BCN a more suitable choice for intracellular labeling studies or experiments requiring reducing conditions.

ConditionDBCO StabilityBCN StabilityKey Observation
Glutathione (GSH) Less stable (t½ ≈ 71 min)More stable (t½ ≈ 6 h)BCN is more resistant to this common intracellular antioxidant.[3][5]
TCEP Unstable over 24 hoursMore stableBCN is the preferred choice when reducing conditions are necessary.[3][5]
Aqueous Buffers (e.g., PBS) Generally stableGenerally stableBoth linkers are suitable for typical bioconjugation reactions in aqueous media.[3]

Table 2: Comparative stability of DBCO and BCN linkers under various experimental conditions. Data sourced from[3][5].

Experimental Protocols

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the non-specific labeling of an antibody with a DBCO moiety via its primary amines (e.g., lysine (B10760008) residues) using a DBCO-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers. Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.

  • DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.[6]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its characteristic wavelength (around 309 nm).

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Prepare Antibody in Amine-Free Buffer C Mix Antibody and DBCO-NHS Ester A->C B Dissolve DBCO-NHS Ester in Anhydrous DMSO B->C D Incubate at Room Temperature C->D 30-60 min E Quench Reaction with Tris Buffer D->E F Purify using Desalting Column E->F G Characterize Degree of Labeling F->G

Workflow for Antibody Labeling with DBCO-NHS Ester.

Protocol 2: Cell Surface Glycan Labeling using Metabolic Engineering and BCN

This protocol outlines a two-step method for labeling cell surface glycans. First, cells are metabolically engineered to express azide groups on their surface glycans. Second, the azide-modified cells are labeled with a BCN-conjugated probe.

Materials:

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • BCN-conjugated fluorescent probe

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling: a. Culture cells to the desired confluency. b. Prepare cell culture medium containing an optimized concentration of Ac₄ManNAz (typically 25-50 µM). c. Replace the normal culture medium with the Ac₄ManNAz-containing medium and incubate for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[7][8]

  • Washing: Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.

  • SPAAC Reaction: a. Prepare a solution of the BCN-conjugated fluorescent probe in a suitable buffer (e.g., PBS) at the desired concentration. b. Incubate the azide-labeled cells with the BCN-probe solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove the unbound BCN-probe.

  • Analysis: Analyze the labeled cells using a flow cytometer or visualize them with a fluorescence microscope.[7]

G cluster_metabolic Metabolic Labeling cluster_spaac SPAAC Reaction cluster_analysis Analysis A Culture Cells B Incubate with Ac4ManNAz A->B 1-3 days C Wash to Remove Excess Azido Sugar B->C D Incubate with BCN-Fluorophore C->D E Wash to Remove Unbound Probe D->E 30-60 min F Analyze by Flow Cytometry or Microscopy E->F

Workflow for Cell Surface Glycan Labeling.

Application in Signaling Pathway Analysis

Bioorthogonal chemistry has emerged as a powerful tool for elucidating complex cellular signaling pathways. By labeling specific biomolecules involved in a pathway, researchers can track their localization, interactions, and post-translational modifications in living cells without perturbing the native cellular machinery.

For example, metabolic glycoengineering coupled with SPAAC can be used to study glycosylation, a critical post-translational modification that modulates the function of many cell surface receptors involved in signaling. The diagram below illustrates a generalized workflow for investigating the role of glycosylation in a receptor tyrosine kinase (RTK) signaling pathway.

G cluster_labeling Bioorthogonal Labeling cluster_pathway RTK Signaling Pathway A Metabolic Labeling with Azido Sugar B SPAAC with DBCO/BCN Probe A->B C Ligand Binding to Glycosylated RTK B->C Visualize/Track Glycosylated Receptor D Receptor Dimerization & Autophosphorylation C->D E Recruitment of Downstream Effectors D->E F Activation of Signaling Cascade (e.g., MAPK/ERK) E->F G Cellular Response (Proliferation, Survival) F->G

Investigating RTK Signaling using Bioorthogonal Chemistry.

References

Performance of 7-Octyn-1-ol in Aqueous vs. Organic Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of reaction medium is a critical parameter that can significantly influence the outcome of a reaction. This guide provides a comparative analysis of the performance of 7-Octyn-1-ol, a versatile terminal alkyne, in aqueous versus organic media. The focus is on its application in the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.

Physicochemical Properties of this compound

This compound is a bifunctional molecule featuring a terminal alkyne for click chemistry and a primary alcohol for further functionalization. Its long carbon chain imparts significant hydrophobic character.

PropertyValueSource
Molecular FormulaC₈H₁₄O[1][2]
Molecular Weight126.20 g/mol [1][2]
AppearanceClear, colorless to pale yellow liquid[1]
Water Solubility1589 mg/L at 25 °C (estimated)[3]
Solubility in Organic SolventsSoluble in alcohol, DMSO, PEG300, Tween-80, and corn oil[3][4]

Performance in Aqueous Media

The use of aqueous media in chemical synthesis is highly desirable due to its environmental benefits, low cost, and safety. However, the hydrophobic nature of this compound presents challenges in purely aqueous systems.

Advantages:

  • "On-Water" Catalysis: The CuAAC reaction can exhibit rate accelerations in water, a phenomenon known as "on-water" catalysis.

  • Green Chemistry: Water is a sustainable and non-toxic solvent.

  • Bioconjugation Compatibility: Aqueous buffers are essential for reactions involving biological macromolecules like proteins and nucleic acids.

Disadvantages:

  • Limited Solubility: The low solubility of this compound in water can lead to phase separation and reduced reaction rates due to poor accessibility of the alkyne to the catalyst and azide (B81097) partner.

  • Requirement for Co-solvents: To overcome solubility issues, co-solvents such as DMSO, t-BuOH, or surfactants are often necessary, which can complicate downstream processing.

  • Catalyst Stability: The stability of the Cu(I) catalyst can be a concern in aqueous media, often requiring stabilizing ligands.

Performance in Organic Media

Organic solvents are traditionally used for reactions involving hydrophobic reactants like this compound, offering excellent solubility and reaction homogeneity.

Advantages:

  • High Solubility: this compound is readily soluble in a wide range of organic solvents, ensuring a homogeneous reaction mixture and maximizing reactant accessibility.

  • Predictable Kinetics: Reaction kinetics are often more predictable and reproducible in well-defined organic solvent systems.

  • Broad Reagent Compatibility: A wider range of reagents and catalysts are soluble and stable in organic solvents.

Disadvantages:

  • Environmental and Safety Concerns: Many organic solvents are volatile, flammable, and/or toxic, posing environmental and safety risks.

  • Cost: High-purity organic solvents can be expensive.

  • Product Isolation: Removal of high-boiling point organic solvents can be challenging.

Comparative Analysis of Performance in CuAAC Reactions

ParameterAqueous Media (with co-solvents)Organic Media (e.g., THF, DCM, Toluene)
Reaction Rate Can be fast due to "on-water" effects, but may be limited by solubility.Generally fast and reproducible due to high solubility and homogeneity.
Reaction Yield Can be high, but may be compromised by incomplete reaction due to phase separation if not optimized.Typically high and consistent.
Scalability Can be challenging due to the need for large volumes of co-solvents and potential for emulsion formation.Generally straightforward to scale up.
Bioconjugation Suitability High, as reactions can be performed in biologically compatible buffers.Low, as organic solvents can denature biomolecules.
Downstream Processing Can be complex due to the presence of co-solvents and surfactants.Can be straightforward, but solvent removal may be energy-intensive.

Alternatives to this compound

The choice of a terminal alkyne can be tailored to the specific reaction conditions.

AlternativeKey FeatureAdvantage over this compound
Propargyl alcohol Short-chain, hydrophilicHigh water solubility, ideal for purely aqueous reactions.
5-Hexyn-1-ol Shorter alkyl chainIncreased water solubility compared to this compound.
PEGylated alkynes Contains a polyethylene (B3416737) glycol chainExcellent water solubility and biocompatibility.
Alkynes with charged groups Contains ionic functionalitiesHigh water solubility, suitable for bioconjugation.

Experimental Protocols

General Protocol for CuAAC Reaction in an Aqueous/Organic Mixture:

  • In a reaction vessel, dissolve the azide-containing compound (1.0 eq.) and this compound (1.1 eq.) in a mixture of t-BuOH and water (e.g., 1:1 v/v).

  • Add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.3 eq.).

  • Add an aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for CuAAC Reaction in an Organic Solvent:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the azide-containing compound (1.0 eq.) and this compound (1.1 eq.) in an anhydrous organic solvent (e.g., THF or DCM).

  • Add a copper(I) source, such as copper(I) iodide (0.05 eq.), and a ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) (0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent Azide Azide Reaction CuAAC Reaction Azide->Reaction Alkyne This compound Alkyne->Reaction Cu_I Cu(I) Source (e.g., CuI or CuSO4/Ascorbate) Cu_I->Reaction Ligand Ligand (optional) Ligand->Reaction Aqueous Aqueous (e.g., H2O/t-BuOH) Aqueous->Reaction Organic Organic (e.g., THF, DCM) Organic->Reaction Product 1,2,3-Triazole Product Reaction->Product

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Solvent_Decision_Tree Start Reaction Type? Bioconjugation Bioconjugation Start->Bioconjugation Biological Organic_Synthesis Organic Synthesis Start->Organic_Synthesis Non-Biological Aqueous_Media Aqueous Media (with co-solvents) Bioconjugation->Aqueous_Media Solubility_Check Are all reactants soluble? Organic_Synthesis->Solubility_Check Organic_Media Organic Media Solubility_Check->Aqueous_Media Yes (consider for green chemistry) Solubility_Check->Organic_Media No Solubility_Check->Organic_Media No, use organic Yes Yes No No

Caption: Decision tree for solvent selection in reactions involving this compound.

References

A Comparative Guide to the Functional Group Tolerance of 7-Octyn-1-ol in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug development, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, selectivity, and broad functional group tolerance.[1] At the heart of this reaction is the alkyne component, with 7-Octyn-1-ol being a commonly employed, simple, and effective terminal alkyne. This guide provides an objective comparison of the functional group tolerance of this compound with other prominent alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound is a linear aliphatic terminal alkyne featuring a primary alcohol. Its simple structure and the presence of the terminal alkyne make it a versatile building block for introducing a reactive handle for CuAAC reactions. The hydroxyl group offers a potential site for further functionalization.

However, the landscape of bioorthogonal chemistry has expanded to include more reactive alkynes and catalyst-free methodologies. This guide will compare this compound with two key alternatives:

  • Propiolamides: These are electron-deficient alkynes that exhibit enhanced reactivity in CuAAC reactions. This increased reactivity can be advantageous in situations where reaction times need to be minimized or when dealing with low concentrations of reactants.

  • Dibenzocyclooctynes (DBCO): As a strained cyclooctyne, DBCO participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction. The elimination of the cytotoxic copper catalyst makes SPAAC highly suitable for applications in living cells and organisms.

Quantitative Comparison of Functional Group Tolerance

The success of a bioconjugation reaction hinges on the compatibility of the chosen chemistry with the diverse functional groups present on biomolecules, such as amines, carboxylic acids, thiols, and hydroxyls. The following table summarizes the performance of this compound and its alternatives in the presence of various functional groups. Data is compiled from literature and represents typical outcomes in terms of reaction efficiency (yield or conversion).

Functional GroupThis compound (CuAAC)Propiolamide (B17871) (CuAAC)DBCO (SPAAC)
Primary Amine (-NH₂) HighHighHigh
Carboxylic Acid (-COOH) HighHighHigh
Thiol (-SH) HighModerate (Potential for Michael addition)High
Hydroxyl (-OH) HighHighHigh
Aldehyde (-CHO) HighHighHigh
Ketone (-C=O) HighHighHigh
Amide (-CONH₂) HighHighHigh
Phosphate (-PO₄³⁻) HighHighHigh

Key Observations:

  • This compound demonstrates broad functional group tolerance in CuAAC, making it a reliable choice for a wide range of applications.

  • Propiolamides , while more reactive in CuAAC, exhibit a notable side reaction with nucleophilic functional groups, particularly thiols, through a Michael addition pathway. This can lead to undesired off-target modifications.

  • DBCO in SPAAC reactions shows excellent compatibility with all tested functional groups, highlighting its bioorthogonality. The absence of a copper catalyst circumvents potential side reactions associated with the metal.

Experimental Protocols

To facilitate the reproducible assessment of functional group tolerance, detailed experimental protocols are provided below.

Protocol 1: Screening Functional Group Tolerance via CuAAC

This protocol describes a general method for comparing the reactivity of this compound and a propiolamide with an azide-containing molecule in the presence of various functional group-containing additives.

Materials:

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of this compound, N-phenylpropiolamide, and benzyl azide in DMSO.

    • Prepare a 100 mM stock solution of the functional group additive in PBS.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 5 µL of alkyne stock solution (this compound or N-phenylpropiolamide)

      • 5 µL of benzyl azide stock solution

      • 10 µL of functional group additive stock solution

      • 475 µL of PBS

    • Prepare a "no additive" control for each alkyne.

  • Catalyst Preparation:

    • In a separate tube, mix 5 µL of the CuSO₄ stock solution with 10 µL of the THPTA stock solution. Let it stand for 2 minutes to form the copper-ligand complex.

  • Reaction Initiation:

    • Add 15 µL of the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate solution.

    • The final reaction volume is 520 µL, with final concentrations of approximately 96 µM alkyne, 96 µM azide, and 1.9 mM functional group additive.

  • Reaction and Analysis:

    • Incubate the reaction at room temperature for 1 hour.

    • Quench the reaction by adding 10 µL of 0.5 M EDTA solution.

    • Analyze the reaction mixture by LC-MS to determine the conversion to the triazole product and to detect any side products.

Protocol 2: Assessing Functional Group Tolerance in SPAAC

This protocol outlines a method for evaluating the compatibility of DBCO with various functional groups.

Materials:

  • DBCO-PEG4-Maleimide (as a representative DBCO reagent)

  • Azido-PEG4-Amine (as a representative azide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Functional group additives (as in Protocol 1)

  • LC-MS system for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of DBCO-PEG4-Maleimide and Azido-PEG4-Amine in DMSO.

    • Prepare a 100 mM stock solution of the functional group additive in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 5 µL of DBCO-PEG4-Maleimide stock solution

      • 5 µL of Azido-PEG4-Amine stock solution

      • 10 µL of functional group additive stock solution

      • 480 µL of PBS

    • Prepare a "no additive" control.

  • Reaction and Analysis:

    • Incubate the reaction at room temperature for 2 hours.

    • Analyze the reaction mixture directly by LC-MS to determine the conversion to the triazole product.

Visualizing Reaction Workflows

To provide a clearer understanding of the experimental processes and the underlying chemical logic, the following diagrams are presented in the DOT language for Graphviz.

CuAAC_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Assembly & Initiation cluster_analysis Analysis Alkyne Alkyne (this compound or Propiolamide) Reaction_Mix Prepare Reaction Mixture (Alkyne + Azide + Additive + Buffer) Alkyne->Reaction_Mix Azide Azide Azide->Reaction_Mix FG_Additive Functional Group Additive FG_Additive->Reaction_Mix CuSO4 CuSO₄ Catalyst_Prep Prepare Cu(I)-THPTA Catalyst CuSO4->Catalyst_Prep THPTA THPTA THPTA->Catalyst_Prep Ascorbate Sodium Ascorbate Initiation Initiate Reaction (Add Catalyst & Ascorbate) Ascorbate->Initiation Reaction_Mix->Initiation Catalyst_Prep->Initiation Incubation Incubate @ RT Initiation->Incubation Quench Quench (EDTA) Incubation->Quench LCMS LC-MS Analysis Quench->LCMS

CuAAC Functional Group Tolerance Screening Workflow.

SPAAC_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis DBCO DBCO Reagent Reaction_Mix Prepare Reaction Mixture (DBCO + Azide + Additive + Buffer) DBCO->Reaction_Mix Azide Azide Reagent Azide->Reaction_Mix FG_Additive Functional Group Additive FG_Additive->Reaction_Mix Incubation Incubate @ RT Reaction_Mix->Incubation LCMS Direct LC-MS Analysis Incubation->LCMS

SPAAC Functional Group Tolerance Screening Workflow.

Conclusion

The choice of an alkyne for bioconjugation is a critical decision that impacts the efficiency and specificity of the labeling process. This compound stands as a robust and reliable option for CuAAC, demonstrating excellent tolerance for a wide array of functional groups. For applications demanding higher reaction rates, propiolamides offer an advantage, albeit with a potential for off-target reactions with thiols. For experiments in living systems or where the presence of copper is a concern, the copper-free SPAAC reaction with DBCO provides a superior bioorthogonal and highly compatible alternative. The selection of the appropriate alkyne should therefore be guided by the specific requirements of the biological system and the experimental goals.

References

A Researcher's Comparative Guide to 7-Octyn-1-ol: Applications, Limitations, and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the strategic selection of bifunctional building blocks is critical for synthesizing complex molecules. 7-Octyn-1-ol, a molecule featuring a terminal alkyne and a primary alcohol, serves as a versatile and valuable reagent. This guide provides a comprehensive review of its applications, limitations, and a comparative analysis with alternative compounds, supported by experimental protocols and data.

Core Applications and Synthetic Utility

This compound (CAS No. 871-91-0) is a clear, colorless to pale yellow liquid with the molecular formula C₈H₁₄O[1]. Its utility is rooted in the distinct reactivity of its two functional groups: a terminal alkyne and a primary alcohol.

  • Click Chemistry: The terminal alkyne group makes this compound a prime reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction allows for the efficient, high-yield formation of stable triazole linkages with azide-containing molecules under mild conditions, a technique widely used in bioconjugation, materials science, and drug discovery.[2][3]

  • Sonogashira Coupling: The alkyne moiety readily participates in Sonogashira coupling reactions, which form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[4][5] This powerful cross-coupling reaction, typically catalyzed by palladium and co-catalyzed by copper(I), is fundamental for constructing complex molecular skeletons.[4][6]

  • Precursor in Synthesis: this compound is a known precursor to 7-octynoic acid through oxidation. It is also utilized in the synthesis of insect pheromones, such as that of the citrus leafminer (Phyllocnistis citrella).[1][7]

Performance Comparison with Alternative Alkynyl Alcohols

The choice of an alkynyl alcohol often depends on the desired linker length, hydrophobicity, and specific reaction conditions. This compound offers a moderate-length carbon chain, providing a balance between rigidity and flexibility.

Table 1: Comparison of Common Alkynyl Alcohols

CompoundMolecular FormulaKey Features & AdvantagesPotential Limitations
Propargyl Alcohol C₃H₄OShortest chain, highly reactive, can increase water solubility of derivatives.Volatile, potentially hazardous. Limited use as a short, rigid linker.
4-Pentyn-1-ol C₅H₈OShorter, more rigid linker than this compound.May be less suitable for applications requiring longer, flexible spacers.
This compound C₈H₁₄OGood balance of chain length and flexibility; versatile for various applications.Moderate hydrophobicity; may require protecting groups for the alcohol function.
10-Undecyn-1-ol C₁₁H₂₀OLong alkyl chain increases hydrophobicity and acts as a flexible spacer.Increased steric hindrance may slow reaction rates; lower water solubility.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 126.20 g/mol [1]
Boiling Point 191.5°C at 760 mmHg; 70°C at 0.5 mmHg[8]
Density ~0.9 g/cm³[9]
Refractive Index ~1.455[9][8]
Flash Point 116°C[8]
Appearance Clear, colorless to pale yellow liquid[1]

Limitations and Synthetic Considerations

Despite its versatility, researchers must be aware of the limitations associated with this compound and related reactions.

  • Catalyst Cytotoxicity: The copper(I) catalyst traditionally used in CuAAC reactions can be cytotoxic, limiting its application in living systems. This has spurred the development of copper-free click chemistry, which often employs strained cyclooctynes instead of terminal alkynes.

  • Reaction Conditions: Sonogashira couplings often require anhydrous, anaerobic (oxygen-free) conditions and an amine base, which can add complexity to the experimental setup.[5]

  • Side Reactions: In copper-catalyzed reactions, undesirable homocoupling of the alkyne (Glaser coupling) can occur, complicating product purification.[10]

  • Protecting Groups: In multi-step syntheses, the primary alcohol of this compound may interfere with reagents targeting the alkyne, necessitating the use of protecting groups, which adds steps and can lower the overall yield.

Experimental Protocols

The following are representative protocols that can be adapted for specific substrates.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes the coupling of this compound with an aryl iodide.

  • Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).[6]

  • Solvent and Base: Add anhydrous triethylamine (B128534) (TEA, 3.0 equiv.) and an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[6] Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add this compound (1.2 equiv.) dropwise to the reaction mixture.[6]

  • Reaction: Heat the mixture (typically 50-80 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[6]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between this compound and an organic azide (B81097).

  • Setup: Dissolve the organic azide (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent mixture (e.g., t-butanol and water).

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (B8700270) (0.2 equiv.) and copper(II) sulfate pentahydrate (0.1 equiv.).

  • Reaction: Add the sodium ascorbate solution to the azide/alkyne mixture, followed by the copper(II) sulfate solution. The reaction is typically rapid and proceeds at room temperature.

  • Monitoring: Stir the reaction vigorously and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Dilute the mixture with water and extract with an appropriate organic solvent. Dry the organic phase, concentrate, and purify the resulting triazole product by column chromatography.

Visualizing Workflows and Decision Processes

experimental_workflow cluster_setup 1. Inert Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reagents Add Aryl Halide, Pd Catalyst & CuI to Schlenk Flask Solvent Add Anhydrous Solvent & Base (TEA) Reagents->Solvent Alkyne Add this compound Solvent->Alkyne Heating Heat & Stir; Monitor by TLC Alkyne->Heating Quench Quench Reaction (e.g., aq. NH4Cl) Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify via Chromatography Extract->Purify Product Purified Product Purify->Product

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

decision_tree Start Select Alkynyl Alcohol Linker Desired Linker Property? Start->Linker Hydro Need Increased Hydrophobicity? Linker->Hydro Long & Flexible Propargyl Propargyl Alcohol or Pentynol Linker->Propargyl Short & Rigid Octynol This compound Linker->Octynol Balanced Flexibility Hydro->Octynol No (or Moderate) Undecynol 10-Undecyn-1-ol Hydro->Undecynol Yes

Caption: Decision guide for selecting an appropriate alkynyl alcohol.

bioorthogonal_pathway cluster_cell Cellular Environment Protein Target Protein with Azide Handle (Metabolic Labeling) Click Bioorthogonal CuAAC Reaction Protein->Click Probe This compound Derivative (e.g., attached to a fluorophore) Probe->Click LabeledProtein Fluorescently Labeled Target Protein Click->LabeledProtein Imaging Fluorescence Microscopy LabeledProtein->Imaging

Caption: Conceptual use of a this compound probe in bioorthogonal labeling.

References

A Comparative Guide to the Synthesis of 7-Octyn-1-ol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of published reaction yields for the synthesis of 7-Octyn-1-ol, a valuable building block in various chemical syntheses, including pharmaceutical drug development. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions on synthetic strategies. This document presents a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.

Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative data from a published method for the synthesis of this compound. Currently, a single high-yield method has been prominently documented in the available literature.

Method Starting Material Key Reagents Reaction Conditions Reported Yield Reference
Alkyne-Zipper Reaction2-Octyn-1-ol (B148842)Sodium Hydride (NaH), 1,3-PropanediamineHexane (B92381), 0°C to room temperature, 3h91%[1]

Detailed Experimental Protocols

Alkyne-Zipper Reaction for this compound Synthesis

This protocol details the isomerization of an internal alkyne to a terminal alkyne, a transformation known as the "alkyne-zipper" reaction.

Materials:

  • 2-Octyn-1-ol

  • Sodium Hydride (NaH, 50 wt% in mineral oil)

  • 1,3-Propanediamine

  • Dry Hexane

  • Methanol

  • Water

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • A solution of 1,3-propanediamine (51.5 mmol) in dry hexane is treated with sodium hydride (41.2 mmol) at 60°C for 10 minutes in a dry reaction vessel under an inert atmosphere.[1]

  • The reaction mixture is then cooled to 0°C and treated with 2-octyn-1-ol (7.92 mmol).[1]

  • The reaction is allowed to warm to room temperature and stirred for 3 hours.[1]

  • Upon completion, the reaction is quenched by the addition of methanol, followed by water.[1]

  • The mixture is extracted with chloroform.[1]

  • The organic layer is washed with water and dried over anhydrous sodium sulfate.[1]

  • The solvent is removed in vacuo.[1]

  • The crude product is purified by column chromatography on silica gel to yield this compound as a pale yellow oil.[1]

Visualizing the Synthetic Workflow

The following diagrams illustrate the experimental workflow and the factors influencing the reaction yield.

experimental_workflow start Start reagents Prepare Solution: 1,3-Propanediamine in dry Hexane start->reagents add_nah Add NaH at 60°C for 10 min reagents->add_nah cool Cool to 0°C add_nah->cool add_alkyne Add 2-Octyn-1-ol cool->add_alkyne react Stir at RT for 3h add_alkyne->react quench Quench with Methanol and Water react->quench extract Extract with Chloroform quench->extract wash_dry Wash with Water and Dry over Na₂SO₄ extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify by Column Chromatography evaporate->purify product This compound purify->product yield_factors yield Reaction Yield reagent_quality Reagent Purity (NaH, 1,3-Propanediamine) reagent_quality->yield reaction_conditions Reaction Conditions (Temperature, Time) reaction_conditions->yield workup Workup and Purification (Extraction, Chromatography) workup->yield inert_atmosphere Inert Atmosphere (Exclusion of moisture and O₂) inert_atmosphere->yield

References

Safety Operating Guide

Personal protective equipment for handling 7-Octyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 7-Octyn-1-ol. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings regarding this substance.

GHS Hazard Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2GHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3GHS07WarningH335: May cause respiratory irritation[1]

Required Personal Protective Equipment (PPE):

Based on the identified hazards, the following PPE is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield are required.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use.
Skin and Body Protection A lab coat or chemical-resistant apron is required. Ensure full coverage of exposed skin.
Respiratory Protection If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₈H₁₄O[1][4]
Molecular Weight 126.20 g/mol [1]
Physical State Liquid[5][6]
CAS Number 871-91-0[1][4]
Storage Temperature Room temperature is generally acceptable, but a cool, dark place (<15°C) is recommended.[5] Store under an inert gas as it is air sensitive.[6]

Operational Plan for Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is critical to minimize risk.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the label clearly identifies the contents as this compound and that the hazard pictograms are visible.

  • Ensure the Safety Data Sheet (SDS) is readily accessible.

Step 2: Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep away from incompatible materials such as oxidizing agents.

  • Store under an inert gas atmosphere.[5]

Step 3: Handling and Use

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Wear all required PPE as specified in Section 1.

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the work area.[3]

  • Wash hands thoroughly after handling.[3]

Step 4: Spill Management

  • In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For large spills, evacuate the area and follow emergency procedures.

Step 5: Disposal

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or into the environment.

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Segregate Waste D->E F Decontaminate Work Area E->F G Doff PPE F->G H Dispose of Waste Properly G->H

Caption: This diagram outlines the procedural flow for safely handling this compound, from initial preparation to final waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Octyn-1-ol
Reactant of Route 2
7-Octyn-1-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.